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  • Product: Ethyl 4-(phenylazo)phenyl carbonate
  • CAS: 94860-81-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Molecular Weight, Formula, and Applications of Ethyl 4-(phenylazo)phenyl carbonate

As a Senior Application Scientist specializing in photo-pharmacology and dynamic materials, I frequently encounter the need for bifunctional molecular scaffolds. Ethyl 4-(phenylazo)phenyl carbonate (CAS: 94860-81-8) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in photo-pharmacology and dynamic materials, I frequently encounter the need for bifunctional molecular scaffolds. Ethyl 4-(phenylazo)phenyl carbonate (CAS: 94860-81-8) is a prime example of such a scaffold, elegantly combining the stimuli-responsive photoisomerization of an azobenzene core with the tunable hydrolytic stability of an ethyl carbonate linker[1].

This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic behavior, and field-proven experimental workflows, designed specifically for researchers in drug development and materials science.

Core Chemical Identity & Physicochemical Profiling

Understanding the fundamental physical properties of a compound is the first step in predicting its behavior in biological assays or polymer matrices. Ethyl 4-(phenylazo)phenyl carbonate is an ester derivative where the hydroxyl group of 4-phenylazophenol is masked by an ethyl chloroformate-derived protecting group.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and computational metrics for this compound, establishing its baseline parameters for synthesis and formulation[1],[2].

ParameterValueCausality / Implication in Research
Chemical Name Ethyl 4-(phenylazo)phenyl carbonateIUPAC standard nomenclature.
CAS Registry Number 94860-81-8Unique identifier for literature and procurement.
Linear Formula C15H14N2O3Dictates stoichiometric calculations.
Molecular Weight 270.29 g/mol Optimal low-MW fragment for prodrug development.
Exact Mass 270.1004 g/mol Target peak for High-Resolution Mass Spectrometry (HRMS).
XLogP3 (Lipophilicity) 4.2High lipophilicity; requires organic solvents (e.g., DMSO) for biological assays.
Topological Polar Surface Area 60.2 ŲFavorable for membrane permeability in cellular models.
H-Bond Acceptors / Donors 5 / 0Lack of donors prevents non-specific hydrogen bonding aggregation.
Rotatable Bonds 6Allows necessary conformational flexibility during isomerization.

Mechanistic Causality: The Dual-Function Scaffold

The utility of Ethyl 4-(phenylazo)phenyl carbonate stems from two distinct, yet synergistic, chemical domains:

A. The Azobenzene Core (Photo-Switching)

The N=N double bond restricts free rotation, locking the molecule into either a trans or cis configuration. The trans-isomer is thermodynamically stable and planar. Upon irradiation with UV light (typically ~365 nm), the molecule undergoes a


 transition, forcing a steric clash that bends the molecule into the metastable cis-isomer. This geometric shift drastically alters the molecule's dipole moment and spatial footprint, a mechanism widely exploited to mechanically disrupt lipid bilayers or alter receptor-binding affinities in targeted therapies.
B. The Ethyl Carbonate Linker (Stimuli-Responsive Cleavage)

In my experience optimizing cleavable linkers, the choice of a carbonate over a standard ester is highly intentional. Carbonates provide a superior hydrolytic stability profile—they resist spontaneous background hydrolysis in physiological buffers (pH 7.4) far better than esters, yet remain highly susceptible to targeted enzymatic cleavage (e.g., by intracellular esterases) or basic conditions. This makes the ethyl carbonate moiety an ideal "caging" group for the phenolic oxygen.

Photochem Trans Trans-Isomer (Stable, Planar) Cis Cis-Isomer (Metastable, Bent) Trans->Cis UV Light (365 nm) π→π* Transition Cleavage Carbonate Hydrolysis (Release of Cargo) Trans->Cleavage Enzymatic/Basic Cleavage Cis->Trans Vis Light (450 nm) / Heat n→π* Transition Cis->Cleavage Accelerated Cleavage

Photoisomerization cycle and stimuli-responsive carbonate cleavage pathways.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality and an internal checkpoint to verify success.

Protocol 1: Synthesis of Ethyl 4-(phenylazo)phenyl carbonate

This base-catalyzed nucleophilic acyl substitution masks the reactive phenol.

Reagents: 4-phenylazophenol (1.0 eq), Ethyl chloroformate (1.2 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Initiation: Dissolve 4-phenylazophenol in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Moisture competes with the phenol for the highly electrophilic ethyl chloroformate, which would lead to the formation of ethanol and CO₂ byproducts, reducing yield.

  • Catalysis & Cooling: Add TEA and cool the reaction flask to 0 °C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic base, deprotonating the phenol to form a highly reactive phenoxide ion. Cooling controls the exothermic acylation and minimizes side reactions.

  • Electrophilic Addition: Add ethyl chloroformate dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing runaway thermal degradation.

  • Propagation & Monitoring: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1).

    • Self-Validation Checkpoint: The product spot will migrate higher (higher

      
      ) than the starting phenol. The masking of the hydroxyl group eliminates hydrogen bonding with the silica stationary phase.
      
  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess TEA. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Synthesis N1 4-Phenylazophenol (Nucleophile) N4 Tetrahedral Intermediate (Nucleophilic Attack) N1->N4 Deprotonation & Attack N2 Ethyl Chloroformate (Electrophile) N2->N4 Acyl Donor N3 Triethylamine (TEA) (Base Catalyst) N3->N4 HCl Scavenging N5 Ethyl 4-(phenylazo)phenyl carbonate (Target Compound) N4->N5 Elimination of Cl-

Workflow for the base-catalyzed synthesis of Ethyl 4-(phenylazo)phenyl carbonate.

Protocol 2: UV-Vis Photoisomerization Assay

To validate the photo-responsive nature of the synthesized compound.

  • Sample Preparation: Prepare a 10 µM stock solution of the compound in HPLC-grade acetonitrile.

    • Causality: A low concentration is strictly required to adhere to the Beer-Lambert law and prevent detector saturation during spectroscopic measurements.

  • Baseline Measurement: Transfer 3 mL of the solution to a quartz cuvette (1 cm path length) and record the baseline UV-Vis spectrum (250–600 nm).

    • Causality & Validation: Quartz is transparent to UV light, unlike standard glass. You must observe a strong absorption peak at ~340–350 nm, confirming the presence of the trans-azobenzene

      
       transition.
      
  • Irradiation: Irradiate the cuvette directly from above using a 365 nm LED light source for 10-second intervals. Record the spectrum immediately after each interval.

  • Photostationary State (PSS): Continue irradiation until subsequent spectra overlay perfectly.

    • Self-Validation Checkpoint: The PSS is confirmed by a significant decrease in the ~340 nm band and a concurrent slight increase in the

      
       band at ~440 nm, indicating maximum conversion to the cis-isomer.
      

Applications in Drug Development & Materials Science

The precise molecular weight (270.29 g/mol ) and the dual-responsive nature of Ethyl 4-(phenylazo)phenyl carbonate make it a highly sought-after building block[1],.

  • Photo-Pharmacology & Prodrugs: By utilizing the ethyl carbonate group as a cleavable linker, researchers can attach active pharmaceutical ingredients (APIs) to the azobenzene core. The drug remains inactive ("caged") until it reaches a target tissue, where specific enzymes cleave the carbonate bond, releasing the active drug. Alternatively, UV irradiation can be used to alter the steric conformation of the prodrug, modulating its binding affinity to target receptors in a spatiotemporally controlled manner.

  • Dynamic Covalent Materials: In polymer science, incorporating this molecule into hydrogels or liquid crystal elastomers allows for the creation of macroscopic materials that bend, fold, or degrade upon exposure to light, driven by the nanoscale trans-cis isomerization of the azo core.

References

Sources

Exploratory

Comprehensive Technical Guide: Physical and Photophysical Properties of Ethyl (4-phenyldiazenylphenyl) Carbonate

Executive Summary Ethyl (4-phenyldiazenylphenyl) carbonate (CAS: 94860-81-8), also known as ethyl 4-(phenylazo)phenyl carbonate, is a highly specialized photochromic compound. Structurally, it consists of a central azobe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (4-phenyldiazenylphenyl) carbonate (CAS: 94860-81-8), also known as ethyl 4-(phenylazo)phenyl carbonate, is a highly specialized photochromic compound. Structurally, it consists of a central azobenzene core functionalized with an ethyl carbonate moiety at the para position of one phenyl ring. This specific functionalization breaks the molecular symmetry of the parent azobenzene, fundamentally altering its electronic distribution, dipole moment, and steric profile. For researchers in photopharmacology and smart materials, understanding the physical and photophysical properties of this compound is critical for designing light-responsive systems with high spatiotemporal precision.

Fundamental Structural and Physical Properties

The physical properties of ethyl (4-phenyldiazenylphenyl) carbonate are dictated by the interplay between the rigid, conjugated azobenzene core and the flexible, moderately electron-withdrawing ethyl carbonate group. The carbonate group reduces the electron-donating capacity of the phenolic oxygen (compared to a free 4-hydroxyazobenzene), which directly impacts the compound's lipophilicity and topological polar surface area (TPSA)[1].

Causality in Drug Design: The XLogP3 value of 4.2 indicates high lipophilicity, making this compound an excellent candidate for crossing lipid bilayers in cellular assays. The TPSA of 60.25 Ų falls well within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, a crucial metric when developing neuro-photopharmacological agents.

Table 1: Computed and Experimental Physical Properties
PropertyValueStructural Implication
Molecular Formula C₁₅H₁₄N₂O₃Base scaffold for photochromic ligands
Molecular Weight 270.28 g/mol Small molecule; high ligand efficiency
CAS Registry Number 94860-81-8Standardized identification
XLogP3-AA 4.2High lipophilicity; strong membrane partitioning
Topological Polar Surface Area (TPSA) 60.25 ŲFavorable for cellular and BBB permeability
Rotatable Bonds 6Allows conformational flexibility in target pockets
Hydrogen Bond Acceptors 5Facilitates target-protein interactions via the carbonate
Hydrogen Bond Donors 0Prevents non-specific aggregation in hydrophobic media

Data synthesized from computational chemical databases[1].

Photophysical Properties: Trans-Cis Isomerization Dynamics

The defining physical characteristic of ethyl (4-phenyldiazenylphenyl) carbonate is its ability to undergo reversible trans-cis photoisomerization[2].

The electronic absorption spectrum of the thermodynamically stable trans-isomer is characterized by two primary transitions:

  • π→π Transition:* A strong, symmetry-allowed absorption band in the near-UV region (~320–380 nm).

  • n→π Transition:* A weaker, symmetry-forbidden absorption band in the visible region (~440–450 nm)[3].

When irradiated with UV light (~365 nm), the molecule undergoes a massive structural rearrangement. The distance between the para carbon atoms of the phenyl rings decreases from approximately 9.0 Å in the linear trans form to 5.5 Å in the bent cis form[2].

Causality of the Carbonate Substitution: In an unsubstituted azobenzene, the trans form has a net dipole moment of ~0 D. However, the addition of the ethyl carbonate group breaks this symmetry, giving the trans form a slight dipole. Upon isomerization to the cis form, the non-axial symmetry drastically increases the dipole moment to >3.0 D[2]. This rapid shift in both steric bulk and polarity is the physical mechanism leveraged to eject the molecule from a biological receptor's binding pocket upon irradiation[4].

Photopharmacology cluster_0 Trans Isomer (Stable) cluster_1 Cis Isomer (Metastable) T trans-Ethyl (4-phenyldiazenylphenyl) carbonate (Linear, Low Polarity) Bind High Target Affinity (Active State) T->Bind  Binds Pocket   C cis-Ethyl (4-phenyldiazenylphenyl) carbonate (Bent, Dipole Moment > 3.0 D) T->C UV Light (~365 nm) π→π* transition C->T Visible Light (~440 nm) or Thermal Relaxation Rel Steric Clash (Inactive State) C->Rel  Releases Target  

Figure 1: Mechanism of light-induced steric and polar shifts in photopharmacology.

Experimental Workflows: Characterization and Photoisomerization Assays

To accurately utilize ethyl (4-phenyldiazenylphenyl) carbonate, researchers must quantify its Photostationary State (PSS) and thermal half-life. The following protocol outlines a self-validating methodology using UV-Vis spectroscopy[3].

Self-Validating Protocol: UV-Vis Monitoring of Photoisomerization

Scientific Principle: This protocol is inherently self-validating. If the compound undergoes a pure, unimolecular two-state transition (trans ⇌ cis) without degrading, the overlaid absorption spectra taken at different irradiation time points will intersect at specific wavelengths known as isosbestic points . The absence of isosbestic points immediately flags the researcher that side reactions (e.g., photo-degradation or aggregation) are occurring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ethyl (4-phenyldiazenylphenyl) carbonate in a spectroscopic-grade solvent (e.g., DMSO or ethanol) to a final concentration of 10–50 µM. The concentration must be tuned so that the maximum absorbance of the π→π* band is between 0.5 and 1.5 a.u. to ensure adherence to the Beer-Lambert Law[3].

  • Baseline Acquisition (Dark State): Place the quartz cuvette (1 cm path length) in a double-beam UV-Vis spectrophotometer. Record the baseline spectrum from 250 nm to 600 nm. This represents the >99% trans-isomer state[4].

  • UV Irradiation (Trans-to-Cis): Irradiate the cuvette in situ using a 365 nm LED light source (intensity ~10 mW/cm²). Record spectra every 10 seconds.

  • Observation of Isomerization: Note the rapid decrease in the π→π* band (~340 nm) and the concurrent increase in the n→π* band (~440 nm). Ensure isosbestic points are maintained throughout the kinetic scan[4].

  • Photostationary State (PSS) Determination: Continue irradiation until the spectra no longer change. This is the PSS. Calculate the cis-isomer conversion yield based on the residual absorbance of the π→π* band.

  • Thermal Relaxation (Cis-to-Trans): Turn off the light source. Keep the sample in the dark at a controlled temperature (e.g., 25 °C). Record spectra periodically to calculate the thermal half-life (τ_dark) of the cis-isomer using first-order decay kinetics[3].

UVVisWorkflow Step1 Step 1: Sample Prep Dissolve in DMSO (10-50 µM) Target Absorbance: 0.5 - 1.5 a.u. Step2 Step 2: Baseline Scan Record initial UV-Vis spectrum Identify strong π→π* band Step1->Step2 Step3 Step 3: UV Irradiation Irradiate at 365 nm to induce trans→cis Verify presence of isosbestic points Step2->Step3 Step4 Step 4: Photostationary State Record PSS spectrum Calculate cis-isomer conversion yield Step3->Step4 Step5 Step 5: Thermal Relaxation Monitor dark back-relaxation to trans Calculate thermal half-life (τ_dark) Step4->Step5

Figure 2: Self-validating UV-Vis spectroscopy workflow for azobenzene characterization.

Applications in Drug Development

In the realm of photopharmacology, the ethyl carbonate group serves a dual purpose. First, it acts as a synthetic handle or a bioisostere that can interact with hydrogen bond donors within a protein binding pocket. Second, because the carbonate linkage is susceptible to enzymatic cleavage by esterases in vivo, this compound can be utilized as a photo-responsive prodrug. Upon reaching the target tissue, the carbonate can be cleaved to release a more active phenolic azobenzene, allowing for dual-gated therapeutic activation (light-gated + enzyme-gated).

References

  • Guidechem. "ETHYL 4-(PHENYLAZO)PHENYL CARBONATE 94860-81-8 wiki - Es - Guidechem." Guidechem.
  • Beilstein Journal of Organic Chemistry. "Control over molecular motion using the cis–trans photoisomerization of the azo group." Beilstein J. Org. Chem.
  • Benchchem. "Application Notes and Protocols for Monitoring Trans-Cis Photoisomerization using UV-Vis Spectroscopy." Benchchem.
  • ACS Omega. "Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors." ACS Omega.

Sources

Foundational

Precision Photopharmacology: A Technical Guide to Azobenzene Carbonate Derivatives

Executive Summary The advent of photopharmacology has revolutionized targeted drug delivery by utilizing light as a non-invasive, spatiotemporally precise external stimulus. Within this domain, azobenzene derivatives rem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of photopharmacology has revolutionized targeted drug delivery by utilizing light as a non-invasive, spatiotemporally precise external stimulus. Within this domain, azobenzene derivatives remain the gold standard due to their robust and highly reversible photochemistry. However, traditional azobenzenes merely undergo conformational changes. By functionalizing the azobenzene core with a carbonate linkage , researchers have unlocked a powerful mechanism for targeted payload delivery: the photo-triggered, self-immolative release of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of azobenzene carbonate derivatives, detailing their mechanistic photophysics, quantitative properties, and self-validating experimental protocols for synthesis and nanoparticle formulation.

Mechanistic Foundations

The Azobenzene Core: Photoisomerization Dynamics

Azobenzenes undergo a highly efficient, reversible trans–cis photoisomerization[1]. In its ground state, the thermodynamically stable trans isomer features a planar geometry with a strong


 electronic transition in the near-UV region (~330–365 nm). Upon UV irradiation, the molecule isomerizes to the metastable cis state, which is characterized by a non-planar, twisted geometry and a weaker symmetry-forbidden 

transition in the visible region[1][2].

This isomerization induces a dramatic shift in the molecule's physical properties. The distance between the para carbon atoms contracts from ~9.0 Å to ~5.5 Å, and the dipole moment increases significantly (from ~0 D to >3.0 D)[3]. This massive geometric and electrostatic disruption serves as the mechanical trigger for downstream chemical events.

The Carbonate Linkage: Self-Immolation and Payload Release

While ester or amide linkages are common in prodrug design, the carbonate linker is specifically chosen in advanced photopharmacology for its self-immolative properties. When an azobenzene is designed as a photocleavable protecting group (PPG), the steric strain and electron redistribution caused by the trans-to-cis isomerization (or direct photolysis) triggers an intramolecular electron cascade.

The self-immolative nature of the carbonate linker results in the concurrent release of carbon dioxide (


) gas and the free alcohol payload[4]. The evolution of 

provides a massive entropic driving force, rendering the cleavage irreversible and ensuring quantitative release of the drug payload without the risk of spontaneous recombination.

Mechanism A Trans-Azobenzene Carbonate (Stable Prodrug) B UV Irradiation (365 nm) π → π* Transition A->B C Cis-Azobenzene Carbonate (Steric Strain / Unstable) B->C D Self-Immolative Cleavage (Electron Cascade) C->D Spontaneous G Visible Light / Thermal Relaxation C->G Vis/Δ E Release of CO2 Gas D->E F Release of Free Alcohol (Active Payload) D->F G->A

Fig 1. Photochemical pathway of azobenzene carbonate self-immolative payload release.

Quantitative Photophysical Data

To engineer effective drug delivery systems, the photophysical parameters of the azobenzene carbonate must be precisely tuned. The table below summarizes the critical quantitative metrics utilized to benchmark these derivatives.

Photophysical PropertyTrans-Isomer (Ground State)Cis-Isomer (Photostationary)Analytical Validation Method
Primary Absorption Peak 330 - 365 nm (

)
430 - 450 nm (

)
UV-Vis Spectroscopy
Dipole Moment ~0.5 - 1.2 D~3.0 - 4.4 DDielectric Spectroscopy
Molecular Geometry Planar (~9.0 Å length)Non-planar (~5.5 Å length)X-Ray Crystallography / NMR
Quantum Yield (

)
N/A0.15 - 0.30 (isomerization)Chemical Actinometry
Thermal Half-Life (

)
Stable (Years)Hours to DaysKinetic UV-Vis Tracking

Experimental Methodology & Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems , ensuring that causality drives every experimental choice.

Protocol 3.1: Synthesis of an Azobenzene Carbonate Linker

Step 1: Diazotization of the Aniline Derivative

  • Action: Dissolve the primary aniline derivative in an aqueous

    
     solution. Cool the reaction vessel to 0–5 °C using an ice-water bath. Add a solution of sodium nitrite (
    
    
    
    ) dropwise under vigorous stirring.
  • Causality: The ice bath is non-negotiable. Diazonium salts are highly unstable intermediates; at temperatures above 5 °C, they will violently decompose into phenols and nitrogen gas, destroying the yield.

  • Self-Validation Checkpoint: The opaque suspension will turn into a transparent or pale yellow solution. Spot the solution on starch-iodide paper; an immediate color change to deep blue-black confirms the presence of excess nitrous acid, validating complete diazonium formation.

Step 2: Azo Coupling

  • Action: Slowly add the cold diazonium salt solution to a phenol derivative dissolved in a basic aqueous solution (e.g., sodium carbonate) while maintaining the temperature at 0–5 °C[5].

  • Causality: The basic environment deprotonates the phenol to form a highly nucleophilic phenoxide ion. This dramatically accelerates the electrophilic aromatic substitution, directing the diazonium attack exclusively to the para position to form the azobenzene core.

  • Self-Validation Checkpoint: An immediate, vibrant color shift to deep orange or red accompanied by precipitation confirms the successful formation of the extended conjugated

    
    -system.
    

Step 3: Carbonate Functionalization

  • Action: Isolate and dry the phenolic azobenzene. Dissolve it in strictly anhydrous dichloromethane (DCM). Add triethylamine (TEA) as a base, followed by the dropwise addition of an alkyl/aryl chloroformate under an argon atmosphere.

  • Causality: Anhydrous conditions are critical because ambient moisture will rapidly hydrolyze the electrophilic chloroformate into an alcohol and

    
    . TEA acts as an acid scavenger, neutralizing the 
    
    
    
    byproduct to prevent the protonation of the azobenzene nitrogens and driving the reaction equilibrium forward.
  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar phenolic starting material spot and the emergence of a new, less polar spot validates the successful formation of the carbonate linkage.

Protocol 3.2: Formulation of Photoresponsive Polymeric Micelles

Amphiphilic azobenzene polymers can self-assemble into micellar nanostructures capable of sequestering hydrophobic guest molecules (drugs)[6].

Step 1: Unimer Dissolution

  • Action: Dissolve the synthesized amphiphilic azobenzene carbonate polymer and the hydrophobic payload in a water-miscible organic solvent (e.g., DMSO).

  • Causality: Complete solvation ensures that the polymer chains exist as isolated unimers, which is a prerequisite for highly controlled, monodisperse self-assembly.

Step 2: Dialysis-Driven Self-Assembly

  • Action: Transfer the solution to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, replacing the external water phase every 6 hours.

  • Causality: Dialysis facilitates a slow, thermodynamically controlled solvent exchange. As the water content increases, the hydrophobic azobenzene carbonate segments are forced to aggregate into a dense core to minimize surface free energy, kinetically trapping the drug payload inside, while the hydrophilic segments form a stabilizing outer corona.

  • Self-Validation Checkpoint: Analyze the resulting aqueous dispersion using Dynamic Light Scattering (DLS). A single, narrow peak with a Polydispersity Index (PDI) < 0.2 mathematically validates the formation of stable, uniform micelles.

Workflow Step1 1. Diazotization & Coupling (Ice Bath, 0-5°C) Step2 2. Carbonate Linkage Formation (Anhydrous, Triethylamine) Step1->Step2 Step3 3. Payload Conjugation (Alcohol/Drug Attachment) Step2->Step3 Step4 4. Nanoparticle Self-Assembly (Aqueous Dialysis) Step3->Step4 Step5 5. Photochemical Validation (UV-Vis & DLS) Step4->Step5

Fig 2. Experimental workflow for synthesizing and validating azobenzene carbonate nanocarriers.

Conclusion & Future Perspectives

Basic research on azobenzene carbonate derivatives bridges the gap between synthetic photochemistry and translational nanomedicine. By leveraging the


 transition of the azobenzene core to trigger the self-immolative cleavage of a carbonate linker, researchers can achieve zero-premature-release drug delivery systems. Future optimizations in this field are heavily focused on red-shifting the absorption spectra (via ortho-functionalization) to allow for deeper tissue penetration using near-infrared (NIR) light, further expanding the clinical viability of photopharmacology.

References

  • Photopharmacology beyond azobenzene photoswitches CoLab
  • Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds National Center for Biotechnology Inform
  • Photoswitchable polyurethane based nanoaggregates for on-command release of noncovalent guest molecules Taylor & Francis
  • Azobenzenes: Photoswitching and Their Chemical Sensor Applic
  • Photosensitive Layer-by-Layer Assemblies Containing Azobenzene Groups: Synthesis and Biomedical Applic

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(phenylazo)phenyl carbonate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 4-(phenylazo)phenyl carbonate (CAS No. 94860-81-8). Given the absence of publicly available, quantitative solubility data...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 4-(phenylazo)phenyl carbonate (CAS No. 94860-81-8). Given the absence of publicly available, quantitative solubility data for this specific molecule, this document establishes a theoretical solubility framework based on first principles of chemical structure and intermolecular forces. We supplement this predictive analysis with a detailed, field-proven experimental protocol for the quantitative determination of solubility, designed for implementation in research and development laboratories. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in various solvent systems.

Introduction to Ethyl 4-(phenylazo)phenyl carbonate

Ethyl 4-(phenylazo)phenyl carbonate is an organic molecule characterized by the presence of an azo group (-N=N-) linking two phenyl rings, with an ethyl carbonate substituent. Azo compounds are a significant class of molecules, widely known for their applications as dyes and pigments due to the chromophoric nature of the azo linkage.[1] The specific functional groups of this molecule dictate its physicochemical properties and, consequently, its behavior in solution.

Chemical Identity and Properties:

  • Molecular Formula: C₁₅H₁₄N₂O₃[2]

  • Molecular Weight: 270.28 g/mol [2]

  • CAS Number: 94860-81-8

  • Structure:

    
    (Illustrative structure, not generated from tool)
    
  • Computed XLogP3-AA: 4.2[2]

The high XLogP3-AA value suggests a strong lipophilic character, predicting low solubility in water and a high affinity for non-polar organic solvents.[2] Understanding its solubility is a critical first step for any application, from designing synthetic reaction conditions and purification strategies like recrystallization to formulating products in the pharmaceutical or materials science sectors.[3]

Theoretical Solubility Profile: A Structure-Based Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in type and magnitude.[5]

Molecular Structure Analysis:

  • Non-polar Regions: The molecule possesses two phenyl rings, which constitute a significant portion of its structure. These aromatic rings are hydrophobic and primarily interact via London dispersion forces. This large non-polar surface area drives solubility in non-polar and moderately polar solvents.

  • Polar Regions:

    • Azo Group (-N=N-): This group introduces a degree of polarity and can act as a weak hydrogen bond acceptor.

    • Ethyl Carbonate Group (-O-C(=O)-O-C₂H₅): This is the most polar region of the molecule. The carbonyl oxygen (C=O) and the ester oxygens are potent hydrogen bond acceptors. The presence of these polar functional groups allows for dipole-dipole interactions.

  • Hydrogen Bonding: Critically, the molecule lacks any hydrogen bond donor groups (like -OH or -NH).[2] This limits its ability to fully integrate into the hydrogen-bonding network of protic solvents like water or methanol, predicting lower solubility in these solvents compared to polar aprotic ones.

Based on this structural analysis, a predicted solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of Ethyl 4-(phenylazo)phenyl carbonate

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneModerate to High The large non-polar surface area of the two phenyl rings will interact favorably with non-polar solvents via London dispersion forces.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents can engage in dipole-dipole interactions with the polar azo and carbonate groups without requiring the solute to act as a hydrogen bond donor. This represents the best balance of interactions.
Polar Protic Ethanol, MethanolLow to Moderate While these solvents are polar, their strong hydrogen-bonding network is only partially compatible with the solute, which can only act as a hydrogen bond acceptor. The non-polar bulk of the molecule further hinders solvation.
Highly Polar Protic WaterVery Low / Insoluble The molecule's significant hydrophobic character and inability to donate hydrogen bonds make it incompatible with water's extensive H-bonding network, as supported by its high calculated logP value.[2]

Disclaimer: This table represents a theoretical prediction based on chemical principles. Experimental verification is essential for obtaining precise quantitative data.

Standardized Protocol for Experimental Solubility Determination

To move beyond theoretical prediction, a robust and reproducible experimental protocol is required. The following methodology describes the Isothermal Equilibrium Method, a gold standard for determining the solubility of a solid compound in a solvent.

Objective: To quantitatively determine the solubility of Ethyl 4-(phenylazo)phenyl carbonate in a selected organic solvent at a controlled temperature.

Materials and Equipment:

  • Ethyl 4-(phenylazo)phenyl carbonate (solid)

  • High-purity organic solvents (e.g., Toluene, Acetone, Ethanol)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials (e.g., 20 mL) with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Calibrated thermometer or temperature probe

  • Volumetric pipettes and flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

Experimental Workflow Diagram

G Figure 1: Isothermal Equilibrium Solubility Determination Workflow A 1. Add Excess Solute to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate at Constant Temp (e.g., 25°C for 24h with stirring) B->C D 4. Cease Stirring & Allow Sedimentation C->D E 5. Withdraw Supernatant via Syringe Filter D->E F 6. Transfer Known Volume to Pre-Weighed Dish E->F G 7. Evaporate Solvent to Dryness F->G H 8. Weigh Dish with Dry Solute Residue G->H I 9. Calculate Solubility (mg/mL or g/100mL) H->I

Caption: Figure 1: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid Ethyl 4-(phenylazo)phenyl carbonate to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming that the resulting solution is saturated.

  • Solvent Addition: Using a calibrated volumetric pipette, add a precise volume of the chosen solvent (e.g., 10.00 mL) to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25.0 °C). Stir the mixture using a magnetic stirrer for a sufficient duration to reach equilibrium. A 24-hour period is typically adequate.

    • Rationale: Constant temperature and prolonged stirring are crucial to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This guarantees the measured solubility is the maximum possible at that temperature.

  • Sedimentation: Turn off the stirrer and allow the vial to remain in the temperature bath for at least 2 hours. This allows the undissolved solid particles to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a solvent-compatible 0.45 µm syringe filter to the tip.

    • Rationale: Filtration is a critical self-validating step. It removes any microscopic, undissolved particles that could otherwise be transferred and artificially inflate the final measured mass of the solute.[6]

  • Aliquot Transfer: Dispense a precise volume of the filtered supernatant (e.g., 5.00 mL) into a pre-weighed evaporation dish. Record the exact mass of the empty dish.

  • Solvent Evaporation: Place the dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely. Avoid high temperatures that could cause the compound to decompose.

  • Final Weighing: Once the solvent is fully evaporated and the dish has cooled to room temperature, weigh the dish containing the dry solute residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of [Dish + Residue] - Mass of Dish) / Volume of Aliquot Transferred

Applications of Solubility Data

The quantitative solubility data obtained from the protocol above are invaluable for various scientific applications:

  • Process Chemistry: Selecting an appropriate reaction solvent that can dissolve reactants to a sufficient concentration while not interfering with the reaction mechanism.

  • Purification: Designing effective crystallization procedures. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals upon cooling.[3]

  • Formulation Science: In drug development or materials science, solubility in various organic vehicles is a primary determinant of a product's final form (e.g., solution, suspension) and its performance characteristics.

  • Analytical Chemistry: Preparing stock solutions for analysis by techniques such as HPLC or UV-Vis spectroscopy requires knowledge of a solvent that can fully dissolve the analyte to a known concentration.

Conclusion

References

  • Vertex AI Search. (2020, March 29). DIAZONIUM SALTS.
  • Department of Chemistry, University of Calgary. Experiment: Solubility of Organic & Inorganic Compounds.
  • NEET coaching. (2025, May 23). Diazonium Salts | Reactions, Properties, Advantages & Uses.
  • Faculty of Science, Universiti Teknologi Malaysia.
  • Unacademy. Physical Properties of Diazonium Salts.
  • NCERT. (n.d.). 9.8 Physical Properties of Diazonium Salts | NCERT 12 Chemistry.
  • Aakash Institute. (n.d.). Diazonium salt - Physical and Chemical Properties.
  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds - Chemistry.
  • Google Patents. (2006).
  • Solubility of Things. (n.d.). Solvent Yellow 56 - Solubility of Things.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • National Institutes of Health. (n.d.). (4-Ethylphenyl)
  • Sigma-Aldrich. (n.d.). ETHYL 4-(PHENYLAZO)
  • Scribd. (n.d.). Solubility Tests On Organic Compounds.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • Guidechem. (n.d.). ETHYL 4-(PHENYLAZO)
  • ResearchGate. (2025, August 7).
  • PMC. (n.d.). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes.
  • Google Patents. (2004). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • ResearchGate. (2020, April 21). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
  • Organic Chemistry Portal. (n.d.). Synthesis of azo compounds.
  • European Patent Office. (1991, October 2). EP 0449650 A2 - Azo dyes having improved solubility in organic solvent.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of Ethyl 4-(phenylazo)phenyl carbonate

Executive Summary Azobenzene derivatives are foundational to the fields of photopharmacology and smart materials due to their ability to undergo reversible trans-cis isomerization upon UV/Vis light irradiation. Derivatiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azobenzene derivatives are foundational to the fields of photopharmacology and smart materials due to their ability to undergo reversible trans-cis isomerization upon UV/Vis light irradiation. Derivatizing 4-hydroxyazobenzene (Solvent Yellow 7)[1] into a carbonate—specifically Ethyl 4-(phenylazo)phenyl carbonate [2]—effectively masks the polar hydroxyl group. This transformation is highly valuable for creating photoresponsive prodrugs, tuning the electronic properties of the azo core, or synthesizing specialized monomers for poly(aryl ether carbonates)[3].

This application note provides a comprehensive, self-validating protocol for the synthesis of Ethyl 4-(phenylazo)phenyl carbonate via nucleophilic acyl substitution, detailing the mechanistic causality behind all reagent and condition selections.

Mechanistic Rationale & Experimental Design

The synthesis of aryl carbonates from phenols relies on the reaction between a phenolic nucleophile and a chloroformate electrophile. To achieve high yields and prevent side reactions, the experimental design must account for the specific electronic and physical properties of the reagents.

Causality of Reagent Selection:
  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is selected as a polar aprotic solvent. It readily dissolves the organic starting material, 4-phenylazophenol[1], but lacks nucleophilic hydroxyl groups that would otherwise compete with the phenol to hydrolyze the ethyl chloroformate.

  • Base (Triethylamine - TEA): 4-hydroxyazobenzene is only moderately acidic (pKa ~ 8.2–9.3). TEA acts as a non-nucleophilic base to deprotonate the phenol, driving the equilibrium toward the highly reactive phenoxide anion. Crucially, TEA does not directly attack the ethyl chloroformate, preventing the formation of unstable acylammonium side products.

  • Thermal Control (0 °C to Room Temperature): The initial addition of ethyl chloroformate is highly exothermic. Performing this step at 0 °C prevents the thermal degradation of the chloroformate and suppresses potential dialkylation or dimerization pathways. Warming to room temperature ensures the thermodynamic completion of the reaction.

Mechanism Phenol 4-Hydroxyazobenzene (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Triethylamine (Proton Acceptor) Base->Phenoxide Scavenges H+ Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Attacks C=O Chloroformate Ethyl Chloroformate (Electrophile) Chloroformate->Intermediate Acyl donor Product Ethyl 4-(phenylazo)phenyl carbonate Intermediate->Product Cl- Elimination Byproduct TEA·HCl (Insoluble Salt) Intermediate->Byproduct Salt Formation

Mechanistic pathway of nucleophilic acyl substitution for carbonate synthesis.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ParameterReagentMW ( g/mol )EquivalentsAmountFunction
Substrate 4-Hydroxyazobenzene198.221.001.98 g (10.0 mmol)Nucleophile
Electrophile Ethyl Chloroformate108.521.501.63 g (15.0 mmol)Acyl Donor
Base Triethylamine (TEA)101.192.002.02 g (20.0 mmol)Proton Scavenger
Solvent Tetrahydrofuran (THF)72.11N/A50.0 mLReaction Medium
Product Ethyl 4-(phenylazo)phenyl carbonate270.281.002.70 g (Theoretical)Target Compound

Step-by-Step Experimental Protocol

Workflow S1 1. Substrate Dissolution Dissolve 4-hydroxyazobenzene in anhydrous THF S2 2. Thermal Control Cool reaction vessel to 0 °C under N2 S1->S2 S3 3. Base Addition Inject Triethylamine (TEA) dropwise S2->S3 S4 4. Acylation Add Ethyl Chloroformate dropwise at 0 °C S3->S4 S5 5. Propagation Warm to RT and stir for 12 hours S4->S5 S6 6. Workup Filter TEA·HCl, extract with DCM/H2O S5->S6 S7 7. Purification Flash Column Chromatography (Hexane/EtOAc) S6->S7

Step-by-step experimental workflow for the synthesis and purification process.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen (

    
    ) gas.
    
  • Dissolution: Add 1.98 g (10.0 mmol) of 4-hydroxyazobenzene to the flask. Inject 50.0 mL of anhydrous THF. Stir until the deep orange powder is fully dissolved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Base Addition: Using a syringe, add 2.02 g (2.78 mL, 20.0 mmol) of Triethylamine dropwise over 5 minutes. Note: A slight deepening of the orange color may be observed as the phenoxide anion forms.

Phase 2: Acylation & Propagation
  • Electrophile Addition: Slowly add 1.63 g (1.43 mL, 15.0 mmol) of Ethyl Chloroformate dropwise over 15 minutes. Maintain the temperature at 0 °C to control the exothermic release.

  • Propagation: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (RT) and stir continuously for 12 hours under

    
     atmosphere.
    
Phase 3: Workup & Purification
  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the precipitated white TEA·HCl salts. Wash the filter cake with 10 mL of cold THF.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the THF.

  • Extraction: Dissolve the crude residue in 50 mL of Dichloromethane (DCM). Transfer to a separatory funnel and wash sequentially with distilled water (

    
     mL) and brine (
    
    
    
    mL).
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient eluent of Hexane:Ethyl Acetate (starting at 9:1, moving to 4:1 v/v). Collect the fractions containing the pure Ethyl 4-(phenylazo)phenyl carbonate and evaporate the solvent to yield the final product.

In-Process Controls & Self-Validation System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Researchers must observe the following checkpoints to confirm reaction success before proceeding to the next step:

  • Validation Checkpoint 1 (Visual/Physical): Upon the addition of Ethyl Chloroformate, a dense white precipitate (TEA·HCl) must form immediately in the reaction flask. Because TEA·HCl is highly insoluble in THF, this precipitation drives the reaction forward via Le Chatelier's principle. Failure to observe this precipitate indicates degraded chloroformate or wet solvent.

  • Validation Checkpoint 2 (Chromatographic): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1 v/v).

    • Starting Material: 4-hydroxyazobenzene contains a free hydroxyl group (strong H-bond donor), resulting in a lower retention factor (

      
      ).
      
    • Product: The carbonate product lacks the H-bond donor, making it significantly less polar (

      
      ). The reaction is validated as complete when the 
      
      
      
      0.3 spot is entirely consumed.
  • Validation Checkpoint 3 (Spectroscopic): Post-purification

    
     NMR (
    
    
    
    ) must show the disappearance of the broad phenolic -OH singlet (
    
    
    ppm) and the appearance of the ethyl carbonate signature signals: a quartet at
    
    
    ppm (
    
    
    ) and a triplet at
    
    
    ppm (
    
    
    ).

References

  • A bifunctional amorphous polymer exhibiting equal linear and circular photo-induced birefringences, Universidad de Zaragoza,

  • Synthesis of a Regioregular Series of Poly(aryl ether carbonates) and Their Glass Transition Temperatures, National Institutes of Health (NIH),[3]

  • 4-Phenylazophenol 98% (1689-82-3), Sigma-Aldrich,[1]

  • ETHYL 4-(PHENYLAZO)PHENYL CARBONATE | 94860-81-8, ChemicalBook,[2]

Sources

Application

photoswitching applications of Ethyl 4-(phenylazo)phenyl carbonate

Title: Photoswitchable Reactivity in Bioconjugation: Applications of Ethyl 4-(phenylazo)phenyl Carbonate Introduction & Core Principles In the rapidly evolving fields of photopharmacology and stimuli-responsive bioconjug...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Photoswitchable Reactivity in Bioconjugation: Applications of Ethyl 4-(phenylazo)phenyl Carbonate

Introduction & Core Principles

In the rapidly evolving fields of photopharmacology and stimuli-responsive bioconjugation, achieving precise spatiotemporal control over chemical reactions is a critical challenge. Traditional bioconjugation reagents often suffer from premature background reactivity, leading to heterogeneous labeling or off-target effects.

Ethyl 4-(phenylazo)phenyl carbonate (CAS 94860-81-8) offers an elegant solution to this problem. While structurally simple, this bifunctional molecule acts as an advanced ethoxycarbonylating agent equipped with a photoswitchable leaving group. By leveraging the reversible trans-cis photoisomerization of its azobenzene moiety, researchers can optically modulate the leaving group's pKa, effectively "caging" and "uncaging" the reagent's reactivity toward primary amines[1].

The Mechanistic Causality (Expertise & Experience)

The reactivity of an aryl alkyl carbonate toward aminolysis is dictated by the stability of the departing phenoxide anion.

  • The Trans State (Active): In the dark or under visible light (450 nm), the azobenzene moiety adopts a planar trans configuration. This planarity allows for extended

    
    -conjugation, enabling the azo group to act as a strong electron-withdrawing group via resonance. This lowers the pKa of the resulting 4-(phenylazo)phenol leaving group to approximately 8.2, making the carbonate highly susceptible to nucleophilic attack[2].
    
  • The Cis State (Caged/Inactive): Upon UV irradiation (365 nm), the molecule isomerizes to the cis state. The steric clash between the two phenyl rings forces the molecule into a twisted, non-planar geometry. This orthogonal twist breaks the

    
    -conjugation, neutralizing the resonance electron-withdrawing effect. Consequently, the leaving group's pKa increases significantly (becoming a poorer leaving group), which dramatically decelerates the aminolysis reaction[3].
    

G cluster_0 Photoswitchable Reactivity Cycle Trans trans-Ethyl 4-(phenylazo)phenyl carbonate (Planar, High Reactivity) Cis cis-Ethyl 4-(phenylazo)phenyl carbonate (Twisted, Low Reactivity) Trans->Cis UV Light (365 nm) Product Ethyl Carbamate Conjugate + Azophenol Leaving Group Trans->Product Fast Aminolysis (k_trans) Cis->Trans Vis Light (450 nm) or Heat Cis->Product Slow Aminolysis (k_cis) Amine Target Amine (e.g., Peptide N-term) Amine->Product Nucleophilic Attack

Caption: Thermodynamic cycle of Ethyl 4-(phenylazo)phenyl carbonate demonstrating light-gated aminolysis.

Quantitative Data & Photophysical Profile

To design a robust experimental protocol, one must understand the distinct photophysical and kinetic parameters of the two isomeric states. The table below summarizes the critical data required for precise assay development.

Table 1: Photophysical and Reactivity Profile

Parametertrans-Isomer (Dark/Vis Adapted)cis-Isomer (UV Adapted)
Molecular Geometry Planar (Extended

-conjugation)
Twisted (Steric decoupling)
Dominant Absorption (

)

(~340 nm)

(~430 nm)
Leaving Group pKa (Est.) ~8.2 (Strongly electron-withdrawing)> 9.5 (Weakly electron-withdrawing)
Relative Aminolysis Rate (

)
1.0 (Fast / Uncaged)< 0.05 (Slow / Caged)
Trigger for State Conversion 450 nm light or Thermal Relaxation365 nm UV light

Experimental Protocols: Light-Gated Peptide Modification

This protocol details the spatiotemporally controlled ethoxycarbonylation of a target peptide's N-terminus.

Self-Validating System Design: This protocol is inherently self-validating. The release of the 4-(phenylazo)phenol leaving group provides an intrinsic colorimetric readout. Because the free phenoxide absorbs strongly at 430 nm, the reaction progress can be quantified in real-time via UV-Vis spectroscopy, eliminating the need for offline HPLC sampling during the kinetic phase.

Materials Required
  • Ethyl 4-(phenylazo)phenyl carbonate (CAS 94860-81-8)

  • Target Peptide (containing a free N-terminal amine)

  • Anhydrous DMSO

  • 100 mM HEPES Buffer (pH 8.0)

  • 365 nm LED (10 mW/cm²) and 450 nm LED (10 mW/cm²)

Step-by-Step Methodology

Step 1: Reagent Preparation & Caging

  • Dissolve Ethyl 4-(phenylazo)phenyl carbonate in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: Anhydrous DMSO is strictly required to prevent premature hydrolysis of the carbonate bond prior to the assay.

  • Irradiate the stock solution with a 365 nm LED for 5 minutes to reach the photostationary state (PSS), which is predominantly the cis-isomer.

    • Validation: The solution color will visibly shift from yellow-orange to a deeper reddish-orange, confirming the depletion of the

      
       transition band.
      

Step 2: Homogeneous Substrate Mixing

  • Prepare a 1 mM solution of the target peptide in 100 mM HEPES buffer (pH 8.0).

    • Causality: Buffer selection at pH 8.0 is critical. It ensures the target aliphatic amines are sufficiently deprotonated for nucleophilic attack, while remaining below the pKa of the trans-leaving group to maintain a high thermodynamic driving force.

  • Add 10 equivalents of the cis-enriched reagent (from Step 1) to the peptide solution in the dark.

    • Expert Insight: Because the cis-isomer is sterically hindered and electronically deactivated, it acts as a "caged" reagent. This allows for perfect homogeneous mixing without premature background conjugation.

Step 3: Spatiotemporal Activation (Uncaging)

  • Place the reaction vessel in a spectrophotometer equipped with an in situ irradiation setup.

  • Expose the reaction vessel to 450 nm light.

    • Causality: The 450 nm light triggers cis-to-trans isomerization, instantly restoring the electron-withdrawing nature of the azobenzene moiety and initiating rapid aminolysis[1].

Step 4: Real-Time Monitoring & Purification

  • Monitor the reaction progress by tracking the absorbance at 430 nm (the isosbestic point of the azobenzene can be used as a baseline, while the appearance of the free phenoxide anion is tracked).

  • Once the absorbance plateaus (indicating complete leaving group release), quench the reaction with 0.1% TFA and purify the ethyl carbamate-peptide conjugate via RP-HPLC.

Workflow Step1 1. Reagent Preparation Dissolve reagent in anhydrous DMSO (10 mM) Step2 2. Photomodulation (Caging) Irradiate at 365 nm to generate cis-isomer Step1->Step2 Step3 3. Substrate Addition Mix with target peptide in HEPES buffer (pH 8.0) Step2->Step3 Step4 4. Spatiotemporal Activation Expose to 450 nm light to trigger trans-isomerization Step3->Step4 Step5 5. Monitoring & Purification Track phenoxide release (430 nm) and purify via RP-HPLC Step4->Step5

Caption: Step-by-step workflow for light-gated bioconjugation using Ethyl 4-(phenylazo)phenyl carbonate.

Applications in Drug Development

The ability to control reactivity with light opens several advanced avenues in biotherapeutics:

  • Spatiotemporal Prodrug Activation: By masking an essential amine on an active pharmaceutical ingredient (API) with an ethyl carbamate, researchers can use the azobenzene carbonate as a model to study light-gated drug release kinetics.

  • Precision Antibody-Drug Conjugates (ADCs): The "caged" cis-reagent can be distributed evenly throughout an antibody solution before activation. Flashing the solution with visible light initiates the conjugation simultaneously across the bulk volume, leading to a tighter, more uniform Drug-to-Antibody Ratio (DAR) compared to traditional dropwise addition methods.

References

Sources

Method

Application Note: Deciphering the cis-trans Isomerization Mechanism of Azobenzene Carbonates

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic pathways, photophysical characterization, and validated synthesis protocols for carbonate-functionalized azobenze...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic pathways, photophysical characterization, and validated synthesis protocols for carbonate-functionalized azobenzene photoswitches.

Introduction: The Strategic Role of Carbonate Functionalization

Azobenzene derivatives are the quintessential molecular photoswitches, capable of undergoing rapid and reversible cis-trans isomerization upon light irradiation. While standard azobenzenes and strongly push-pull aminoazobenzenes have been extensively studied, azobenzene carbonates have emerged as highly tunable scaffolds for supramolecular assemblies, photopharmacology, and dynamic materials[1].

The strategic incorporation of a carbonate linkage (


) on the azobenzene core provides a unique electronic environment. Unlike strongly electron-donating ethers (

) that red-shift absorption and drastically reduce thermal stability, the carbonate group acts as a mild electron-withdrawing substituent. This specific electronic tuning maintains a distinct energy gap between the

and

transitions, which is critical for achieving high photostationary states (PSS) and predictable, long-lived thermal relaxation kinetics[2].

Mechanistic Insights: The Causality of Rotation vs. Inversion

The isomerization of azobenzene carbonates is a complex photophysical process governed by the excitation wavelength and the structural constraints of the molecule. Understanding the causality behind these transitions is essential for designing reliable photoswitchable drugs or materials[3].

  • Photochemical trans

    
    cis Isomerization: 
    Irradiation with UV light (typically 330–365 nm) excites the molecule from the ground state (
    
    
    
    ) to the
    
    
    state via a
    
    
    transition. This excitation breaks the N=N
    
    
    -bond, allowing the molecule to isomerize primarily through a rotation mechanism around the N-N single bond. Conversely, excitation with visible light triggers the
    
    
    (
    
    
    ) transition, which predominantly proceeds via an inversion mechanism where one of the N-C bonds bends in-plane without breaking the
    
    
    -bond[2].
  • Thermal cis

    
    trans Relaxation: 
    The cis-isomer is thermodynamically metastable (approximately 50 kJ/mol higher in energy than the trans-isomer). In the dark, it spontaneously reverts to the trans-form. Because the thermal energy at room temperature (~2.5 kJ/mol) is vastly insufficient to overcome the ~100 kJ/mol barrier required to break the N=N 
    
    
    
    -bond, thermal relaxation occurs exclusively via the inversion pathway [4]. The electron-withdrawing nature of the carbonate group stabilizes the
    
    
    -orbitals, ensuring a prolonged thermal half-life compared to electron-donating systems[3].

Mechanism Trans trans-Azobenzene Carbonate (Ground State S0) ExcitedPi S2 State (π→π*) UV Excitation Trans->ExcitedPi hν (UV) ExcitedN S1 State (n→π*) Vis Excitation Trans->ExcitedN hν (Vis) Rotation Rotation Pathway (Out-of-plane twist) ExcitedPi->Rotation Dominant Inversion Inversion Pathway (In-plane bend) ExcitedN->Inversion Dominant Cis cis-Azobenzene Carbonate (Metastable S0) Rotation->Cis Inversion->Cis Cis->Trans Thermal Relaxation (Δ) via Inversion

Fig 1. Mechanistic pathways of azobenzene carbonate photoisomerization (Rotation vs. Inversion).

Quantitative Data Presentation

To select the appropriate azobenzene derivative for your application, it is crucial to compare their photophysical properties. The table below summarizes how carbonate substitution alters the fundamental behavior of the photoswitch compared to standard derivatives.

Table 1: Comparative Photophysical Properties of Azobenzene Derivatives

Compound ClassSubstituent Type

(

)

(

)
Dominant Thermal MechanismTypical Thermal Half-Life (

)
Standard Azobenzene None (-H)~320 nm~430 nmInversionHours to Days
Aminoazobenzene Electron Donating (-NR

)
~400 nmOverlappedRotation/InversionMilliseconds to Seconds
Azobenzene Carbonate Mild Electron Withdrawing (-O-CO-OR)~330 nm~440 nmInversionHours

Experimental Protocols & Self-Validating Workflows

The following protocols detail the synthesis and photophysical characterization of a representative azobenzene carbonate. Every protocol is designed as a self-validating system to ensure data integrity and experimental success.

Workflow S1 1. Synthesis Chloroformate + Hydroxyazobenzene S2 2. Purification Chromatography & NMR Validation S1->S2 S3 3. Photo-triggering UV/Vis Irradiation in MeCN S2->S3 S4 4. Spectroscopy PSS Determination via Isosbestic Points S3->S4 S5 5. Kinetics Thermal Half-life Calculation S4->S5

Fig 2. Step-by-step experimental workflow for the synthesis and characterization of photoswitches.

Protocol A: Synthesis of 4-(Methoxycarbonyl)oxyazobenzene

Causality of Reagents: The reaction utilizes 4-hydroxyazobenzene and methyl chloroformate. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, overcoming the steric and electronic deactivation of the azobenzene phenol. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the azo nitrogens[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-hydroxyazobenzene in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base & Catalyst Addition: Add 2.0 eq of DIPEA and 0.1 eq of DMAP to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add 1.2 eq of methyl chloroformate over 15 minutes. Self-Validation: The reaction progress can be visually validated by the precipitation of DIPEA hydrochloride salts and monitored via TLC (Hexane/EtOAc 4:1) until the starting material spot completely disappears.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the organic layer, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via silica gel column chromatography. Validate the final structure via

    
    H NMR, ensuring the disappearance of the phenolic -OH peak (~9.5 ppm) and the appearance of the carbonate methyl singlet (~3.9 ppm).
    
Protocol B: Photostationary State (PSS) Determination via UV-Vis

Causality of the Method: To determine the efficiency of the photoswitch, the molecule must be irradiated until an equilibrium between the trans and cis isomers is reached (the PSS).

Step-by-Step Methodology:

  • Sample Prep: Prepare a 50 µM solution of the azobenzene carbonate in spectroscopic grade acetonitrile (MeCN).

  • Baseline: Record the dark UV-Vis absorption spectrum (pure trans-isomer).

  • Irradiation: Irradiate the sample in a quartz cuvette using a 365 nm LED light source.

  • Monitoring: Record the absorption spectrum every 10 seconds until no further spectral changes are observed. Self-Validation System: The protocol is self-validating if strict isosbestic points (wavelengths where total absorbance remains constant) are observed throughout the irradiation[6]. If the isosbestic point drifts, it indicates irreversible photodegradation, invalidating the switch.

Protocol C: Kinetic Determination of Thermal cis-to-trans Relaxation

Causality of the Method: By monitoring the absorbance decay at the cis-isomer's


 (or the recovery at the trans

) in complete darkness, the thermal rate constant (

) can be isolated from photochemically driven processes.

Step-by-Step Methodology:

  • Preparation: Bring the sample to its PSS using 365 nm irradiation as described in Protocol B.

  • Incubation: Place the cuvette in a temperature-controlled spectrophotometer cell holder set to 25.0 °C in complete darkness.

  • Data Acquisition: Measure the absorbance at the

    
    
    
    
    
    (e.g., 330 nm) every 5 minutes for a duration of at least 3 expected half-lives.
  • Data Fitting: Plot

    
     versus time (
    
    
    
    ). Self-Validation System: The kinetic data must fit a first-order exponential decay model. A high coefficient of determination (
    
    
    ) self-validates that the thermal relaxation is a unimolecular inversion process, free from bimolecular aggregation or catalytic impurities.

References

1.2 - Beilstein Journal of Organic Chemistry (NIH PMC)[2] 2. 6 - IntechOpen[6] 3.4 - Wikipedia[4] 4.3 - Chemical Society Reviews[3] 5.1 - Journal of the American Chemical Society[1] 6.5 - Google Patents[5]

Sources

Application

Application Notes and Protocols for the Photochemical Characterization of Phenylazo Carbonates

For Researchers, Scientists, and Drug Development Professionals Introduction: Phenylazo Carbonates as Versatile Photoswitches Phenylazo carbonates are a class of photoresponsive molecules that integrate the well-establis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenylazo Carbonates as Versatile Photoswitches

Phenylazo carbonates are a class of photoresponsive molecules that integrate the well-established photoswitching properties of the azobenzene chromophore with a labile carbonate functional group. This unique combination makes them highly valuable tools in a range of applications, from fundamental photochemical studies to the development of sophisticated drug delivery systems and photocaged compounds. The core of their function lies in the reversible trans-cis isomerization of the N=N double bond upon irradiation with light of specific wavelengths. The trans isomer is typically the more thermodynamically stable form, while the cis isomer is the metastable state. This isomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to control molecular interactions and biological activity. Furthermore, the carbonate moiety can be designed to undergo photocleavage, allowing for the light-induced release of a caged molecule, a property of immense interest in pharmacology and materials science.[1][2][3]

This comprehensive guide provides a detailed overview of the essential photochemical characterization methods for phenylazo carbonates, offering both the theoretical underpinnings and practical, step-by-step protocols for their rigorous evaluation.

I. Synthesis of Phenylazo Carbonates

The synthesis of phenylazo carbonates typically involves a two-step process: the diazotization of an aniline derivative followed by an azo coupling reaction with a phenol to form a hydroxyazobenzene precursor. The final step is the reaction of the hydroxyl group with a chloroformate to yield the desired phenylazo carbonate.

General Synthetic Workflow:

Aniline Aniline Derivative Diazonium Diazonium Salt Aniline->Diazonium  NaNO₂, HCl, 0-5 °C (Diazotization) Hydroxyazobenzene Hydroxyazobenzene Diazonium->Hydroxyazobenzene  NaOH, 0-5 °C (Azo Coupling) Phenol Phenol Phenol->Hydroxyazobenzene Product Phenylazo Carbonate Hydroxyazobenzene->Product Chloroformate Chloroformate Chloroformate->Product  Base (e.g., Pyridine)

Caption: General synthetic workflow for phenylazo carbonates.

Experimental Protocol: Synthesis of a Generic Phenylazo Carbonate

This protocol outlines the synthesis of a model phenylazo carbonate, starting from aniline and phenol.

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Ethyl Chloroformate

  • Pyridine

  • Ice

  • Distilled Water

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part 1: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 5.0 mL of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 4.0 g of NaNO₂ in 20 mL of distilled water and cool the solution to 0-5 °C.

  • Slowly add the cold NaNO₂ solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for 15-20 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).[4]

Part 2: Azo Coupling

  • In a 500 mL beaker, dissolve 7.0 g of phenol in 75 mL of 10% aqueous NaOH solution.

  • Cool this alkaline phenol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. An orange-red precipitate of 4-hydroxyazobenzene should form immediately.[5][6]

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude 4-hydroxyazobenzene from ethanol to obtain a purified product.

Part 3: Carbonate Formation

  • Dissolve the purified 4-hydroxyazobenzene in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add an excess of pyridine to the solution to act as a base.

  • Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude phenylazo carbonate.

  • Purify the product by column chromatography on silica gel.

II. UV-Visible Spectroscopy: Monitoring Isomerization

UV-Vis spectroscopy is the primary technique for observing the photoisomerization of phenylazo carbonates. The trans and cis isomers have distinct absorption spectra. Typically, the trans isomer exhibits a strong π-π* transition in the UV-A region (around 320-360 nm) and a weaker, often-obscured n-π* transition in the visible region (around 400-450 nm).[7][8] Upon irradiation with UV light, the intensity of the π-π* band decreases, while the n-π* band of the cis isomer increases.[8]

Experimental Protocol: UV-Vis Spectroscopic Analysis

Materials and Equipment:

  • Phenylazo carbonate sample

  • Spectroscopic grade solvent (e.g., acetonitrile, DMSO, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., UV lamp with appropriate filters or a high-power LED)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the phenylazo carbonate in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of approximately 1.0 at the λmax of the π-π* transition of the trans isomer.

  • Initial Spectrum: Record the absorption spectrum of the solution. This represents the spectrum of the predominantly trans isomer.

  • Trans to Cis Isomerization: Irradiate the solution in the cuvette with UV light at a wavelength corresponding to the π-π* transition (e.g., 365 nm).

  • Monitoring Spectral Changes: Record the absorption spectra at regular intervals during irradiation until a photostationary state (PSS) is reached, where no further significant spectral changes are observed.[9]

  • Cis to Trans Isomerization: To observe the reverse isomerization, irradiate the solution at the PSS with light of a wavelength corresponding to the n-π* transition of the cis isomer (e.g., >450 nm).

  • Monitoring Back-Isomerization: Record the absorption spectra at regular intervals until the original spectrum of the trans isomer is restored.

Data Presentation:
CompoundSolventtrans λmax (π-π) (nm)cis λmax (n-π) (nm)
Phenylazo Carbonate AAcetonitrile350445
Phenylazo Carbonate BDMSO355450

III. ¹H NMR Spectroscopy: Quantifying Isomer Ratios

¹H NMR spectroscopy is a powerful tool for the structural confirmation of the trans and cis isomers and for quantifying their relative concentrations in a mixture. The aromatic protons of the two isomers experience different chemical environments, leading to distinct signals in the NMR spectrum.[10]

Experimental Protocol: ¹H NMR Analysis of Isomerization

Materials and Equipment:

  • Phenylazo carbonate sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

  • Light source for irradiation (e.g., fiber-coupled LED)

Procedure:

  • Sample Preparation: Dissolve the phenylazo carbonate in the deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in its initial (predominantly trans) state.

  • Irradiation: Irradiate the NMR tube with UV light to induce trans to cis isomerization. This can be done outside the spectrometer or in situ if the instrument is equipped with a fiber-optic light guide.

  • Acquire Spectrum of PSS: After reaching the photostationary state, acquire another ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic signals for both the trans and cis isomers. The ratio of the isomers can be determined by integrating the well-resolved signals corresponding to each isomer.[10]

cluster_0 NMR Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis start Dissolve Phenylazo Carbonate in Deuterated Solvent spec1 Acquire Initial ¹H NMR Spectrum (trans) start->spec1 irradiate Irradiate with UV Light spec1->irradiate spec2 Acquire ¹H NMR Spectrum of Photostationary State irradiate->spec2 analyze Integrate Signals to Determine trans:cis Ratio spec2->analyze

Caption: Workflow for ¹H NMR analysis of photoisomerization.

IV. Quantum Yield Determination

The photoisomerization quantum yield (Φ) is a critical parameter that quantifies the efficiency of the photochemical process. It is defined as the number of molecules isomerized per photon absorbed.[9] Accurate determination of Φ is essential for comparing the performance of different photoswitches.

Experimental Protocol: Relative Quantum Yield Determination using a Chemical Actinometer

Materials and Equipment:

  • Phenylazo carbonate sample

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Monochromatic light source with known photon flux

Procedure:

  • Actinometry: Determine the photon flux of the light source using a well-characterized chemical actinometer like potassium ferrioxalate. This involves irradiating the actinometer solution and measuring the change in absorbance to calculate the number of photons absorbed per unit time.[9]

  • Sample Irradiation: Irradiate a solution of the phenylazo carbonate with a known absorbance at the irradiation wavelength using the same light source and geometry as for the actinometry.

  • Spectroscopic Monitoring: Monitor the change in the absorption spectrum of the sample as a function of irradiation time.

  • Calculation:

    • Determine the number of molecules isomerized from the change in absorbance and the molar extinction coefficients of the trans and cis isomers.

    • Calculate the number of photons absorbed by the sample from the photon flux and the sample's absorbance.

    • The quantum yield (Φ) is the ratio of the number of isomerized molecules to the number of absorbed photons.[9]

Data Presentation:
CompoundSolventIrradiation Wavelength (nm)Φ (trans → cis)
Phenylazo Carbonate AAcetonitrile3650.25
Phenylazo Carbonate BDMSO3650.18

V. Thermal Relaxation Studies

The cis isomer of a phenylazo carbonate can revert to the more stable trans isomer thermally in the dark. The rate of this thermal relaxation is an important characteristic, especially for applications requiring a specific lifetime of the cis state.

Experimental Protocol: Monitoring Thermal Relaxation

Materials and Equipment:

  • Phenylazo carbonate sample

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Light source for generating the cis isomer

Procedure:

  • Generate cis Isomer: Prepare a solution of the phenylazo carbonate and irradiate it with UV light to achieve a high concentration of the cis isomer (ideally, the photostationary state).

  • Dark Incubation: Place the cuvette in the thermostatted sample holder of the spectrophotometer in the dark.

  • Monitor Spectral Changes: Record the absorption spectrum at regular time intervals as the cis isomer thermally relaxes back to the trans isomer.

  • Data Analysis: Plot the absorbance at the λmax of the cis isomer (or the recovery of the trans isomer) as a function of time. The data can be fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂) of the thermal relaxation process.[11]

VI. Photocleavage Studies

For phenylazo carbonates designed as photocages, it is crucial to characterize the light-induced cleavage of the carbonate group and the release of the caged molecule.

Experimental Protocol: Monitoring Photocleavage

Materials and Equipment:

  • Phenylazo carbonate photocage

  • Appropriate solvent (e.g., buffered aqueous solution for biological applications)

  • HPLC or LC-MS system

  • UV-Vis spectrophotometer

  • Light source for irradiation

Procedure:

  • Sample Preparation: Prepare a solution of the phenylazo carbonate photocage in the desired solvent.

  • Irradiation: Irradiate the solution with light of the appropriate wavelength to induce both isomerization and cleavage.

  • Analysis: At various time points during irradiation, take aliquots of the solution and analyze them by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the released molecule and other photoproducts.[12]

  • Quantum Yield of Uncaging: The quantum yield of uncaging can be determined by a similar method to the photoisomerization quantum yield, but by quantifying the amount of released molecule instead of the isomerized photoswitch.

Conclusion

The photochemical characterization of phenylazo carbonates is a multi-faceted process that requires a combination of spectroscopic and analytical techniques. By systematically applying the protocols outlined in this guide, researchers can gain a comprehensive understanding of the photoswitching behavior, efficiency, and stability of these versatile molecules. This knowledge is fundamental for the rational design and optimization of phenylazo carbonates for their intended applications in materials science, chemical biology, and drug development.

References

  • Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. (2025). International Journal of Creative Research Thoughts. [Link]

  • Al-Aaraji, S. M., & El-Apas, W. M. (2016). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Chemical Science International Journal. [Link]

  • Pinto, D. C. G. A., et al. (2012). A computational study of the thermal cis-to-trans isomerization of N-(phenylazo)-substituted nitrogen heterocycles. Research on Chemical Intermediates. [Link]

  • Request PDF | Optical properties of Azo Dye (1-Phenylazo-2Naphthol) thin films. (2025). ResearchGate. [Link]

  • Griffiths, J., & Hawkins, C. (1973). Photochemical oxidative dimerisation of 4-phenylazo-1-naphthol in organic solvents. Journal of the Chemical Society, Chemical Communications. [Link]

  • Capitosti, G. J., et al. (2003). Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N. Molecules. [Link]

  • Photo-generation of cyclic carbonates using hyper-branched Ru–TiO2. (2019). Faraday Discussions. [Link]

  • UV-Visible spectra of 1-phenylazo-2-naphthol (PAN). (n.d.). ResearchGate. [Link]

  • Rates of formation and quantum yields of formation of N- phenylcarbazole a. (n.d.). ResearchGate. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Pinto, D. C. G. A., et al. (2012). A computational study of the thermal cis-to-trans isomerization of N-(phenylazo)-substituted N heterocycles. SHARCNET. [Link]

  • Synthesis of 1-Phenylazo-2-Naphthol | PDF | Chemical Compounds. (n.d.). Scribd. [Link]

  • Request PDF | Kinetic Studies on the Thermal cis-to-trans Isomerization of 1-Phenyltriazenes Derived from Cyclic Amines. (n.d.). ResearchGate. [Link]

  • Phenylazopyridine as Switch in Photochemical Reactions. A Detailed Computational Description of the Mechanism of Its Photoisomerization. (2017). MDPI. [Link]

  • Engel, E., & Boche, G. (2000). Genotoxic hazards of azo pigments and other colorants related to 1-phenylazo-2-hydroxynaphthalene. Mutation Research/Reviews in Mutation Research. [Link]

  • PDF) pH-Dependent cis -> trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. (n.d.). ResearchGate. [Link]

  • Double Disguise: Camouflaging Photocages for Bioorthogonally Controlled Conditional Activation. (2024). ACS Central Science. [Link]

  • Near-Infrared-Activated Photocages Made to Order: Late-Stage Caging Protocol. (2024). ChemRxiv. [Link]

  • Photocleavage process of 3b A) at different pH levels using 0.1 m... (n.d.). ResearchGate. [Link]

  • PREPARATION OF PHENYL AZO 2 NAPHTHOL. (2022). YouTube. [Link]

  • Kinetics of thermal cis–trans isomerization in a phototropic azobenzene-based single-component liquid crystal in its nematic and isotropic phases. (2017). RSC Publishing. [Link]

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (2022). Chemistry – A European Journal. [Link]

  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. (2025). Journal of Chemical Sciences. [Link]

  • Synthesis of 1-phenylazo-2-naphtholand evaluation of its fungicidal potential against Sclerotium rolfsii. (n.d.). ResearchGate. [Link]

  • Request PDF | Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. (2025). ResearchGate. [Link]

  • Understanding Photocleavage Reactions. (2013). AZoM. [Link]

  • Control over molecular motion using the cis–trans photoisomerization of the azo group. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. (2022). Physical Chemistry Chemical Physics. [Link]

  • Recent progress in studies of photocages. (2022). Supramolecular Materials. [Link]

  • (a) Isomerization process of AZO A; (b) 1 H NMR spectra of AZO A after... (n.d.). ResearchGate. [Link]

  • (PDF) New theoretical insight into the therma cis-trans isomerization of azo compounds: Protonation lowers the activation barrier. (2016). ResearchGate. [Link]

  • UV/Vis and IRMPD Spectroscopic Analysis of the Absorption Properties of Methylglyoxal Brown Carbon. (2021). Radboud Repository. [Link]

  • Examples of state-of-the-art photocages (top) and photocages of this work (bottom). (n.d.). ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • journal of science and arts the uv-vis characterization of azo dye by irradiation. (n.d.). Journal of Science and Arts. [Link]

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (2022). Chemistry – A European Journal. [Link]

Sources

Method

Application Note: UV Irradiation Protocols for Ethyl 4-(phenylazo)phenyl Carbonate Photoswitching

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

Ethyl 4-(phenylazo)phenyl carbonate (EPC)[1] is a highly versatile, photoresponsive building block. Featuring an azobenzene core functionalized with an ethyl carbonate moiety, it is widely utilized in the development of photopharmacological agents, cleavable prodrug linkers, and dynamic soft materials.

The core utility of EPC lies in its ability to undergo reversible trans-to-cis photoisomerization [2]. The inclusion of the carbonate group serves a dual purpose:

  • Synthetic Versatility: It acts as a reactive handle for conjugation (e.g., forming carbamates with primary amines in prodrug synthesis).

  • Electronic Tuning: The electron-withdrawing nature of the carbonate group subtly modulates the electron density of the aromatic ring, slightly red-shifting the

    
     transition compared to unsubstituted azobenzene and altering the thermal relaxation kinetics of the cis-state[3].
    
The Causality of Photoswitching

In its ground state, EPC exists predominantly as the thermodynamically stable trans-isomer. Upon irradiation with UV light (optimally at 365 nm), the molecule absorbs energy, promoting an electron from the


 to the 

orbital. This excited state rapidly undergoes non-radiative decay, relaxing into the metastable cis-isomer. Because the cis-geometry forces the phenyl rings out of coplanarity, the

absorption band decreases significantly (hypochromic shift), while the symmetry-forbidden

transition becomes partially allowed, resulting in a new absorption peak in the visible region (~440 nm)[2].

To reverse the switch, the system can either be left in the dark (thermal relaxation) or irradiated with blue light (~440–450 nm) to drive the cis-to-trans conversion via the


 excited state.

Photophysical Properties Summary

To design an effective irradiation protocol, the photophysical parameters of the target molecule must dictate the experimental setup. The table below summarizes the critical data required for tracking EPC isomerization.

Photophysical PropertyTrans-EPC (Ground State)Cis-EPC (Metastable State)
Dominant Electronic Transition


Absorption Maximum (

)
~345 nm~440 nm
Optimal Irradiation Wavelength 365 nm (UV LED)440–450 nm (Blue LED) or Heat
Molar Extinction Coefficient (

)
High (~20,000–30,000 M⁻¹cm⁻¹)Low (~1,500–3,000 M⁻¹cm⁻¹)
Thermodynamic Status StableKinetically Trapped

Mechanistic Pathway Visualization

G Trans Trans-EPC (Ground State) λmax ~345 nm Excited Excited State (π-π*) Trans->Excited UV Irradiation (365 nm) Cis Cis-EPC (Metastable) λmax ~440 nm Excited->Cis Non-radiative Relaxation Cis->Trans Visible Light (440 nm) or Thermal Relaxation

Energy state transitions during the photoswitching of Ethyl 4-(phenylazo)phenyl carbonate.

Experimental Protocol: UV-Induced Isomerization

This protocol establishes a self-validating system . By strictly monitoring the isosbestic points during the irradiation cycle, researchers can definitively prove that the spectral changes are due to clean two-state isomerization, ruling out photodegradation or carbonate hydrolysis.

Materials & Equipment Required
  • Analyte: Ethyl 4-(phenylazo)phenyl carbonate (EPC).

  • Solvent: Spectroscopic grade Acetonitrile (ACN) or Dichloromethane (DCM). Note: Avoid protic solvents with high water content unless the carbonate is explicitly protected, to prevent slow background hydrolysis.

  • Cuvette: Quartz cuvette (10 mm path length). Standard glass absorbs UV light <350 nm and will cause inner-filter effects.

  • Light Source: 365 nm LED array (e.g., 10–30 mW/cm²) and 450 nm LED array.

  • Spectrometer: UV-Vis spectrophotometer with a scanning range of 250–600 nm.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Acquisition

  • Prepare a 1.0 mM stock solution of EPC in ACN.

  • Dilute the stock to a working concentration of 20–50 µM in the quartz cuvette.

    • Causality Check: This concentration ensures the initial absorbance at 345 nm is between 0.5 and 1.0 A.U., keeping the measurements within the linear dynamic range of the Beer-Lambert law.

  • Record the baseline UV-Vis spectrum from 250 nm to 600 nm in the dark. This represents the 100% trans-state.

Step 2: Forward Photoswitching (UV Irradiation)

  • Position the 365 nm LED source directly above or adjacent to the cuvette (maintain a fixed distance, e.g., 5 cm).

  • Irradiate the sample for 15 seconds , immediately close the shutter, and record the UV-Vis spectrum.

  • Repeat the 15-second irradiation/measurement cycles until the spectra no longer change.

    • Expert Insight: The point at which the spectra cease to change is the Photostationary State (PSS) . Because the cis-isomer also has a weak absorption tail at 365 nm, a 100% conversion is physically impossible; a typical PSS for azobenzene carbonates at 365 nm is ~85–90% cis[3].

Step 3: System Validation via Isosbestic Points

  • Overlay all acquired spectra.

  • Identify the isosbestic points (typically around 290 nm and 410 nm for para-substituted azobenzenes).

  • Self-Validation: If all spectral lines intersect perfectly at these points, the system is undergoing a clean

    
     transition. If the isosbestic points drift, photodegradation (azo-cleavage) or side-reactions are occurring.
    

Step 4: Reverse Photoswitching (Recovery)

  • To drive the system back to the trans-state, irradiate the cuvette with a 450 nm LED for 1–2 minutes, or heat the sample to 60 °C in the dark.

  • Record the spectrum to confirm the recovery of the 345 nm

    
     band.
    

Workflow Visualization

Workflow Prep Sample Prep (20-50 µM in ACN) Base Baseline UV-Vis (Confirm Trans) Prep->Base UV UV Irradiation (365 nm LED) Base->UV Monitor Monitor Isomerization (Decrease at 345 nm) UV->Monitor Rev Reversion (450 nm or Heat) Monitor->Rev Rev->Base Cycle Repeat

Step-by-step experimental workflow for UV-induced isomerization and spectral monitoring.

References

  • Beilstein Journal of Organic Chemistry. Control over molecular motion using the cis–trans photoisomerization of the azo group. Retrieved from: [Link]

  • MDPI Energies. Molecular Solar Thermal Fuels with High Energy Density Based on Azobenzene Derivatives. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 4-(phenylazo)phenyl Carbonate Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of Ethyl 4-(phenylazo)phenyl carbonate (CAS No. 94860-81-8) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of Ethyl 4-(phenylazo)phenyl carbonate (CAS No. 94860-81-8) [1]. This compound is heavily utilized as an active ester and mechanistic probe in peptide synthesis and kinetic studies[3]. However, researchers frequently encounter yield bottlenecks due to the unique electronic properties of the phenylazo moiety.

This guide provides a self-validating protocol, mechanistic insights, and targeted FAQs to help you achieve >85% yields.

Mechanistic Grounding & Causality

The synthesis relies on a nucleophilic acyl substitution where 4-(phenylazo)phenol attacks ethyl chloroformate. However, the strongly electron-withdrawing nature of the azo group (–N=N–Ph) delocalizes the electron density of the phenoxide oxygen, significantly reducing its nucleophilicity.

If you rely solely on a standard Brønsted base (like Triethylamine) to deprotonate the phenol, the reaction rate is often slower than the competing hydrolysis of ethyl chloroformate by trace moisture. To invert this causality and drive the reaction forward, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is strictly required [2]. DMAP attacks the chloroformate to form a highly electrophilic acylpyridinium intermediate, which is rapidly trapped even by the deactivated 4-(phenylazo)phenol.

Mechanism A Ethyl Chloroformate C Acylpyridinium Intermediate A->C Nucleophilic Attack B DMAP Catalyst B->C E Ethyl 4-(phenylazo)phenyl carbonate C->E Phenoxide Trapping D 4-(phenylazo)phenol D->E

DMAP-catalyzed nucleophilic acyl substitution pathway for carbonate synthesis.

Validated Experimental Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure reaction integrity.

Reagents Required:

  • 4-(phenylazo)phenol (1.0 eq)

  • Ethyl chloroformate (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask. Dissolve 1.0 eq of 4-(phenylazo)phenol in anhydrous DCM (approx. 0.2 M concentration) under an Argon or N₂ atmosphere. Self-Validation: The solution should be a clear, deep orange/red.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add 1.5 eq of TEA, followed by 0.1 eq of DMAP. Stir for 10 minutes.

  • Acylation: Dropwise, add 1.2 eq of ethyl chloroformate via syringe over 15 minutes. Self-Validation: You may observe a slight fuming or temperature spike; maintain at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product spot will run higher (less polar) than the starting phenol.

  • Quench: Once the starting material is consumed, quench the reaction by adding an equal volume of saturated aqueous NH₄Cl.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer with 5% aqueous Na₂CO₃ (to remove unreacted phenol), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient to yield the pure product.

Workflow Step1 1. Dissolve 4-(phenylazo)phenol in dry DCM under Ar/N2 Step2 2. Add TEA (1.5 eq) & DMAP (0.1 eq) at 0°C Step1->Step2 Step3 3. Dropwise addition of Ethyl Chloroformate (1.2 eq) Step2->Step3 Step4 4. Warm to RT, stir 2-4h (Monitor via TLC) Step3->Step4 Step5 5. Quench with sat. NH4Cl & Extract with DCM Step4->Step5 Step6 6. Silica Column Chromatography (Hexane/EtOAc) Step5->Step6 Step7 7. Pure Product (CAS 94860-81-8) Step6->Step7

Step-by-step workflow for the synthesis and purification of the target carbonate.

Data Presentation: Optimization Parameters

The choice of base and solvent drastically impacts the yield. Summarized below is quantitative data reflecting typical outcomes based on the chosen system.

Solvent SystemBase / CatalystTemp (°C)Expected YieldMechanistic Note
Wet DCMTEA (1.5 eq)25< 20%Severe chloroformate hydrolysis; mostly unreacted phenol.
Anhydrous THFPyridine (2.0 eq)0 to 2540 - 50%Pyridine acts as both base and weak nucleophilic catalyst, but is sluggish.
Biphasic (DCM/H₂O)NaOH / TBAB030 - 45%Phase-transfer conditions lead to competitive ester cleavage.
Anhydrous DCM TEA (1.5 eq) + DMAP (0.1 eq) 0 to 25 85 - 95% Optimal. Rapid acylpyridinium formation prevents hydrolysis.

Troubleshooting Guides & FAQs

Q: My yield is consistently below 40%, and TLC shows a massive spot of unreacted 4-(phenylazo)phenol. What is failing? A: This is the classic signature of ethyl chloroformate hydrolysis. Chloroformates are highly sensitive to moisture. If your DCM is not strictly anhydrous, or if you omitted the DMAP catalyst, the chloroformate will react with trace water to form ethanol, CO₂, and HCl before it can react with the deactivated phenol. Solution: Switch to newly purchased, anhydrous DCM, ensure an Argon atmosphere, and verify you are using 0.1 equivalents of DMAP [2].

Q: I am seeing a secondary, highly colored spot on my TLC that is neither my product nor the starting material. What is it? A: If you used a strong base (like NaOH) or allowed the reaction to overheat, you may be seeing the formation of symmetrical bis(4-phenylazophenyl) carbonate. This occurs if the ethyl carbonate product undergoes a secondary nucleophilic attack by another phenoxide molecule, displacing ethanol. Solution: Keep the reaction strictly at 0 °C during addition and use the milder TEA/DMAP system.

Q: How do I separate the unreacted 4-(phenylazo)phenol from the product? Both are highly colored and streak together on the silica column. A: You can exploit the pKa difference before you even load the column. 4-(phenylazo)phenol has an acidic proton (pKa ~8.2 due to the azo group). During your workup (Step 6), wash the organic layer vigorously with a 5% aqueous Sodium Carbonate (Na₂CO₃) solution. The base will deprotonate the unreacted phenol, pulling it into the aqueous layer as a water-soluble phenoxide salt, while your neutral carbonate product remains in the DCM layer.

References

  • Chemistry - A European Journal - The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Available at: [Link]

Optimization

Part 1: Frequently Asked Questions (FAQs) &amp; Mechanistic Causality

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and prodrug stability, I have designed this guide to address a critical failure point in molecular design: the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and prodrug stability, I have designed this guide to address a critical failure point in molecular design: the premature hydrolysis of carbonate ester linkages in azo-based compounds.

Azo compounds are frequently utilized as stimuli-responsive prodrugs or photoswitches. When a carbonate ester is incorporated to mask a polar group (such as a phenol) to enhance lipophilicity or cellular permeability, maintaining the integrity of that carbonate bond until it reaches the target environment is paramount. This guide will decode the causality behind carbonate degradation and provide field-proven, self-validating protocols to prevent it.

Q1: Why is my azo-carbonate conjugate degrading in aqueous buffer before reaching its biological target? A1: Carbonate esters are susceptible to both specific acid and specific base catalysis, though base-catalyzed hydrolysis is typically much faster and more destructive at physiological pH[1]. The hydrolysis mechanism involves the nucleophilic attack of a hydroxide ion (


) on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release an alcohol, carbon dioxide, and a phenoxide/alkoxide.

In azo compounds, the extended


-conjugation plays a crucial role. If the azo linkage or its substituents act as electron-withdrawing groups (EWGs), they pull electron density away from the carbonate group. This inductive effect increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack and accelerating degradation[2].

Q2: I adjusted my solution to pH 7.4, but degradation is still rapid. Is the buffer itself causing the issue? A2: Yes. The rate of hydrolysis is highly dependent on the buffer species. For instance, carbonate buffers exert a strong catalytic effect on ester hydrolysis compared to phosphate or borate buffers[3]. Buffer molecules can act as general bases, stripping a proton from water to generate a localized hydroxide nucleophile, or act directly as nucleophiles. If your azo-compound contains neighboring groups like carboxylates, you may also be observing intramolecular catalysis, where the molecule essentially hydrolyzes itself[1].

Q3: How can I structurally modify my compound to prevent this without losing the carbonate functionality? A3: You must employ steric shielding. By replacing linear alkyl chains (e.g., n-alkyl) with bulky pro-moieties (e.g., t-butyl or isopropyl groups) adjacent to the carbonate, you physically block the trajectory required for water or hydroxide ions to attack the carbonyl carbon (the Bürgi-Dunitz angle)[1].

Part 2: Logical Workflows & Pathway Visualizations

To systematically diagnose and resolve hydrolysis, follow the logical workflow below.

G Start Azo-Carbonate Degradation Observed CheckPH Evaluate Solution pH Start->CheckPH IsNeutral Is pH > 6.0? CheckPH->IsNeutral AdjustPH Adjust to pH 4.0 - 5.5 (Optimal Stability) IsNeutral->AdjustPH Yes CheckBuffer Check Buffer Species IsNeutral->CheckBuffer No IsCarbonate Using Carbonate Buffer? CheckBuffer->IsCarbonate ChangeBuffer Switch to Phosphate/Acetate (Avoid Catalysis) IsCarbonate->ChangeBuffer Yes CheckStructure Evaluate Molecular Structure IsCarbonate->CheckStructure No HasEWG EWG or Intramolecular Catalyst Present? CheckStructure->HasEWG ModifyStructure Add Steric Bulk (e.g., t-butyl, isopropyl) HasEWG->ModifyStructure Yes

Caption: Logical workflow for troubleshooting azo-carbonate ester hydrolysis.

Understanding the biochemical mechanism of degradation is equally important for rational drug design:

Mechanism AzoCarb Azo-Carbonate Prodrug OHAttack Specific Base Catalysis (OH- Attack) AzoCarb->OHAttack TetraInt Tetrahedral Intermediate OHAttack->TetraInt Breakdown C-O Bond Cleavage TetraInt->Breakdown Products Azo-Phenol + CO2 + Alcohol Breakdown->Products

Caption: Base-catalyzed hydrolysis mechanism of azo-carbonate prodrugs.

Part 3: Quantitative Data on Carbonate Stability

The following table synthesizes the kinetic parameters affecting carbonate ester stability. Use this to predict the behavior of your compounds in various microenvironments.

ParameterConditionEffect on Hydrolysis RateMechanistic Causality
pH < 4.0Moderate IncreaseSpecific acid catalysis protonates the carbonyl oxygen, increasing carbon electrophilicity.
pH 4.0 - 6.0Minimal (Optimal)Water-catalyzed (neutral) hydrolysis is the dominant, highly slow pathway[1].
pH > 7.0Exponential IncreaseSpecific base catalysis (

) rapidly attacks the carbonyl carbon[1].
Buffer Species Carbonate / BorateHigh IncreaseActs as a general base/nucleophilic catalyst, accelerating breakdown[3].
Substituent Electron-Withdrawing AzoIncreaseInductive pull increases the electrophilicity of the carbonate carbon[2].
Substituent Bulky Alkyl (e.g., t-butyl)DecreaseSteric shielding physically blocks the nucleophilic attack trajectory[1].

Part 4: Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By calculating the pseudo-first-order rate constants, you mathematically prove the success of your stabilization strategy.

Protocol 1: Kinetic Profiling and Buffer Optimization

Objective: To empirically determine the optimal pH and buffer system that prevents hydrolysis of your specific azo-carbonate compound.

  • Preparation of Anhydrous Stock: Dissolve your azo-carbonate compound in anhydrous LC-MS grade Acetonitrile (ACN) or DMSO to create a 10 mM stock solution. Store at -20°C in a desiccator. Causality: Eliminating ambient moisture prevents premature baseline degradation.

  • Buffer Preparation: Prepare 0.05 M solutions of Acetate (pH 4.0, 5.0), Phosphate (pH 6.0, 7.4), and Borate (pH 9.0). Ensure ionic strength (

    
    ) is kept constant at 0.50 M using NaCl to prevent ionic strength-driven kinetic artifacts[1].
    
  • Reaction Initiation: Pre-heat the buffer solutions to 37°C in a thermomixer. Spike the anhydrous stock solution into the buffers to achieve a final concentration of 1 ×

    
     M (ensure organic solvent concentration remains <2% v/v to avoid altering the dielectric constant of the water).
    
  • Sampling and Quenching: At defined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 100 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold 1% Formic Acid in ACN. Causality: Dropping the pH and temperature instantly halts both base-catalyzed and neutral hydrolysis, locking the kinetic state.

  • HPLC Analysis & Validation: Analyze the remaining parent prodrug concentration via HPLC. Plot the natural log (

    
    ) of the remaining concentration versus time.
    
  • Self-Validation: The reaction must yield a straight line. Calculate the pseudo-first-order rate constant (

    
    ) from the negative slope[3]. The buffer/pH combination yielding the lowest 
    
    
    
    is your optimized formulation matrix.
Protocol 2: Steric Shielding Synthesis Strategy (Structural Rescue)

Objective: If physiological pH (7.4) is required for your assay and buffer optimization is insufficient, you must synthesize a sterically hindered carbonate.

  • Reagent Selection: Instead of using a standard alkyl chloroformate, select a sterically bulky reagent such as isopropyl chloroformate or tert-butyl chloroformate.

  • Anhydrous Environment: Flame-dry a round-bottom flask under Argon. Add your azo-phenol starting material and dissolve in anhydrous Dichloromethane (DCM).

  • Non-Nucleophilic Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base. Unlike Triethylamine, its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct without degrading the forming carbonate.

  • Coupling: Cool the reaction to 0°C. Dropwise, add 1.2 equivalents of the bulky chloroformate. Stir for 2 hours, allowing it to slowly warm to room temperature.

  • Validation: Purify via flash chromatography. Subject the new bulky azo-carbonate to Protocol 1 at pH 7.4. You should observe a statistically significant decrease in

    
     compared to the unhindered variant, validating your structural design[1].
    

References

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. National Library of Medicine (NIH).[Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis.[Link]

  • Structure requirements for anaerobe processing of azo compounds: Implications for prodrug design. TU Dublin Research.[Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 4-hydroxyazobenzene acylation

Welcome to the technical support center for the acylation of 4-hydroxyazobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of 4-hydroxyazobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot low conversion rates and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing Low Conversion

This section addresses specific, common problems encountered during the acylation of 4-hydroxyazobenzene. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.

Q1: My reaction shows very low or no conversion. What are the most critical factors to check first?

Low to no conversion in a Friedel-Crafts-type acylation is most often linked to the deactivation of the catalyst or issues with the reagents. The hydroxyl group on your substrate adds a specific layer of complexity.

Causality Checklist:

  • Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your reaction system will hydrolyze the catalyst, rendering it inactive.[1][2]

  • Insufficient Catalyst Stoichiometry: The product, an acylated phenol, is a Lewis base. It forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that unlike many other catalytic reactions, a stoichiometric amount (or even an excess) of the catalyst is required to drive the reaction to completion.[1]

  • Catalyst Sequestration by the Starting Material: The hydroxyl group of 4-hydroxyazobenzene is a Lewis base and can complex with the Lewis acid catalyst. This deactivates both the catalyst and the aromatic ring, preventing the desired electrophilic substitution.[1]

dot

G start Low Conversion (<10%) Detected check_anhydrous Verify Anhydrous Conditions start->check_anhydrous Is the system perfectly dry? check_stoich Check Catalyst Stoichiometry check_anhydrous->check_stoich sol_anhydrous Implement Strict Anhydrous Protocol (See Protocol 1) check_anhydrous->sol_anhydrous No check_reagents Assess Reagent Quality check_stoich->check_reagents sol_stoich Increase Catalyst to >1.1 eq. (Account for complexation with product and starting material) check_stoich->sol_stoich Is catalyst sub-stoichiometric? sol_reagents Purify Starting Materials Use Fresh Acylating Agent and Catalyst check_reagents->sol_reagents Are reagents old or impure?

Caption: Initial troubleshooting workflow for low conversion rates.

Q2: My main product is the O-acylated ester, not the C-acylated ketone. How can I improve regioselectivity?

You are observing a classic competition between C-acylation (on the aromatic ring, leading to the desired ketone) and O-acylation (on the hydroxyl group, leading to an ester byproduct).[3] The hydroxyl group is a potent nucleophile and can readily react with the acylating agent. To favor C-acylation, you often need conditions that promote a Fries rearrangement of the initially formed O-acylated product or conditions that favor direct C-acylation.

Controlling Regioselectivity:

  • Catalyst Choice: Stronger Lewis acids (like AlCl₃) and higher temperatures tend to favor the thermodynamically more stable C-acylated product, often by catalyzing the rearrangement of the O-acylated intermediate.

  • Temperature: The Fries rearrangement typically requires elevated temperatures to proceed. Running the reaction at very low temperatures might favor the kinetically controlled O-acylation, while higher temperatures can promote the conversion of the ester to the desired ketone.

  • Solvent: The choice of solvent can influence the reaction outcome. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common. Polar solvents like nitrobenzene can sometimes alter isomer distribution but may also complex with the catalyst.[1]

dot

G Reactants 4-Hydroxyazobenzene + Acyl Chloride/Anhydride O_Acylation O-Acylation (Kinetic Product) Reactants->O_Acylation Low Temp C_Acylation C-Acylation (Desired Pathway) Reactants->C_Acylation High Temp Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->C_Acylation Fries Fries Rearrangement (Higher Temp, Strong LA) Ester_Product Ester Byproduct O_Acylation->Ester_Product O_Acylation->Fries Ketone_Product Acyl-4-hydroxyazobenzene (Thermodynamic Product) C_Acylation->Ketone_Product Fries->C_Acylation

Caption: Competing O- vs. C-acylation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid required for this acylation?

In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. However, the ketone product is also a Lewis base and forms a strong complex with the Lewis acid. This complexation deactivates the catalyst, preventing it from participating in further reaction cycles.[1] Therefore, at least one equivalent of the catalyst is needed for every equivalent of the substrate to ensure the reaction can proceed to completion. An additional amount may be needed to account for complexation with the hydroxyl group of the starting material.

Q2: What is the best Lewis acid for acylating a phenol derivative like 4-hydroxyazobenzene?

There is a trade-off between catalyst reactivity and potential side reactions.

CatalystRelative ActivitySuitability for 4-Hydroxyazobenzene
AlCl₃ HighHighly effective but can cause charring or complex side reactions if not controlled. Best for promoting Fries rearrangement from O- to C-acylation.[2]
FeCl₃ ModerateA milder alternative that can reduce side reactions but may require higher temperatures or longer reaction times.[1]
ZnCl₂ ModerateAnother milder option, often used for acylations of sensitive substrates.
TfOH High (Brønsted Acid)Can be used to promote acylation with carboxylic acids, avoiding the use of acyl chlorides.[1]

For initial trials, a milder Lewis acid like FeCl₃ might provide a cleaner reaction profile. If conversion is low or O-acylation dominates, switching to the more reactive AlCl₃ under carefully controlled temperature conditions is a logical next step.

Q3: How does solvent choice impact the acylation of 4-hydroxyazobenzene?

Solvent choice is critical as it can affect reagent solubility, catalyst activity, and reaction pathway.

  • Non-Polar Solvents (e.g., Dichloromethane, Carbon Disulfide, 1,2-Dichloroethane): These are the most common solvents for Friedel-Crafts reactions. They are relatively inert and effectively solvate the reactants without strongly complexing with the Lewis acid catalyst.[1]

  • Polar Aprotic Solvents (e.g., Nitrobenzene): While sometimes used to influence regioselectivity, these solvents can complex with the Lewis acid, reducing its activity and potentially requiring higher catalyst loadings or temperatures.[1]

  • Protic Solvents (e.g., Alcohols, Water): These are incompatible with Friedel-Crafts acylation. They will react with and neutralize the Lewis acid catalyst.[1] The thermal cis-to-trans isomerization of 4-hydroxyazobenzene is also known to be highly dependent on solvent polarity and hydrogen bonding capabilities, which can complicate analysis if not accounted for.[4][5]

Q4: My starting material, 4-hydroxyazobenzene, may be impure. How can I purify it?

Impure starting materials can introduce nucleophiles that consume the catalyst or participate in side reactions.[3] Recrystallization is an effective method for purification.

General Recrystallization Protocol:

  • Select an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude 4-hydroxyazobenzene in the minimum amount of boiling solvent.

  • If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Strict Anhydrous Reaction Setup
  • Glassware: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at >120°C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool under a positive pressure of the inert gas.

  • Solvents: Use a freshly distilled, anhydrous grade solvent. Solvents are typically dried over appropriate agents (e.g., CaH₂ for dichloromethane) and distilled before use.

  • Reagents:

    • Lewis Acid: Use a freshly opened bottle of AlCl₃ or other Lewis acid. Weigh and transfer it quickly in a glove box or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.[2]

    • Acylating Agent: Use a freshly distilled acyl chloride or a new bottle of anhydride.

    • Substrate: Ensure your 4-hydroxyazobenzene is dry by storing it in a desiccator over a drying agent.

Protocol 2: Standard Reaction Quench and Aqueous Work-up

WARNING: The quenching of excess Lewis acid is highly exothermic. Perform this procedure in a fume hood with appropriate personal protective equipment.

  • Prepare Quench Mixture: Prepare a beaker with a mixture of crushed ice and dilute HCl (e.g., 1 M HCl).

  • Quench Reaction: Cool the reaction flask in an ice bath. Slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This will hydrolyze the aluminum-ketone complex and neutralize excess catalyst.[1]

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove acid).

    • Brine (saturated NaCl solution) (to remove water).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. ERIC.
  • Kojima, M., Nebashi, S., & Kurita, N. (2005). Effect of solvent on cis-to-trans isomerization of 4-hydroxyazobenzene aggregated through intermolecular hydrogen bonds. Journal of Physical Organic Chemistry, 18(10), 994-1000.
  • Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds. Semantic Scholar.
  • Kuenstler, J., et al. (2018). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing. ACS Sensors, 3(4), 801-807.
  • Synthesis of 4-hydroxyazobenzene-4'-sulfonic acid. Reddit.
  • Troubleshooting low conversion rates in Gattermann-Koch reaction. - Benchchem.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
  • Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology, 8(IV), 2020.
  • Troubleshooting low yield in 4-Hydroxycoumarin synthesis. - Benchchem.
  • Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. ResearchGate.
  • Friedel–Crafts Acylation. MilliporeSigma.

Sources

Optimization

Technical Support Center: Isomer Separation of Ethyl 4-(phenylazo)phenyl carbonate

Welcome to the technical support guide for the separation of cis and trans isomers of Ethyl 4-(phenylazo)phenyl carbonate. This document is designed for researchers, scientists, and drug development professionals, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the separation of cis and trans isomers of Ethyl 4-(phenylazo)phenyl carbonate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of separating these photoswitchable isomers.

Introduction: The Challenge of Azo Isomer Separation

Ethyl 4-(phenylazo)phenyl carbonate belongs to the azobenzene family, compounds renowned for their ability to undergo reversible trans ↔ cis isomerization when exposed to light.[1] The trans isomer is thermodynamically more stable, while the cis isomer is metastable and can revert to the trans form thermally or upon irradiation with light of a different wavelength.[2][3] This dynamic behavior, while useful for applications like molecular switches and photopharmacology, presents a significant challenge for their separation and isolation.[4][5] The primary difficulties lie in the inherent instability of the cis isomer and the subtle differences in physicochemical properties between the two forms.

This guide provides a systematic approach to overcoming these challenges, ensuring successful separation and accurate characterization of each isomer.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the cis and trans isomers of Ethyl 4-(phenylazo)phenyl carbonate?

A1: The fundamental difference lies in the geometry around the central nitrogen-nitrogen double bond (N=N).

  • trans-isomer: The phenyl rings are on opposite sides of the N=N bond, resulting in a relatively planar and more stable structure with no net dipole moment.[6]

  • cis-isomer: The phenyl rings are on the same side of the N=N bond, leading to a bent, non-planar structure with a significant dipole moment. This steric hindrance makes the cis form less stable than the trans form.[6]

These structural differences lead to variations in their physical and chemical properties, which are exploited for their separation.

Propertytrans Isomercis IsomerRationale
Thermodynamic Stability More stable (~12 kcal/mol)[2]Less stable, metastable[7]Steric hindrance in the cis form.
Polarity Less PolarMore PolarThe bent structure of the cis isomer results in a net molecular dipole moment.[6]
UV-Vis Absorption (λmax) Strong π-π* (~320-360 nm)[8]Weaker n-π* (~440-450 nm)[6][8]Different electronic transitions are allowed and favored in each geometry.
Solubility Generally less soluble in polar solventsGenerally more soluble in polar solvents"Like dissolves like"; the more polar cis isomer interacts better with polar solvents.

Q2: Why is separating these isomers critical for research and development?

A2: The biological activity, material properties, and photochemical behavior of the cis and trans isomers can be dramatically different. For instance, in photopharmacology, one isomer might be a potent drug while the other is inactive.[9] Therefore, isolating pure isomers is essential for:

  • Accurate biological and pharmacological testing.

  • Reliable characterization of material properties.

  • Quantitative studies of isomerization kinetics and quantum yields.[10]

Q3: What triggers the isomerization, and how can I control it?

A3: Isomerization is primarily controlled by light and temperature.

  • trans-to-cis: Irradiation with UV light (typically in the 320-380 nm range) excites the stable trans isomer, leading to the formation of the cis isomer.[2][11]

  • cis-to-trans: This reverse isomerization can be induced by irradiation with visible light (often blue light, >400 nm) or can occur spontaneously via thermal relaxation in the dark.[1]

To control isomerization during experiments, it is crucial to protect samples from ambient light (using amber vials or aluminum foil) and maintain low temperatures to slow thermal back-isomerization.[12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the separation process.

Problem 1: My isomers are not separating on TLC or HPLC (co-elution).

  • Underlying Cause: The selected mobile and stationary phases do not provide sufficient selectivity to resolve the small polarity difference between the isomers.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Polarity:

      • Normal-Phase (e.g., Silica Gel): The trans isomer (less polar) will elute before the cis isomer (more polar). If both spots have high Rf values, decrease the polarity of your eluent (e.g., increase the hexane-to-ethyl acetate ratio). If they are stuck at the baseline, increase the eluent polarity.[13]

      • Reversed-Phase (e.g., C18): The elution order is reversed. The more polar cis isomer will elute first. If co-elution occurs, increase the polarity of the mobile phase (e.g., increase the water content in an acetonitrile/water system).

    • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, switch to a stationary phase with a different selectivity. For HPLC, consider columns with phenyl-hexyl or cyano functional groups, which can offer different interactions.

    • Implement Gradient Elution (HPLC): A solvent gradient can significantly improve the resolution of closely eluting peaks. Start with a less polar mobile phase and gradually increase its polarity.

    • Lower the Temperature: Running the chromatography at a reduced temperature can sometimes enhance separation by altering the interaction kinetics and slowing down on-column isomerization.

Problem 2: The cis isomer peak is broad or disappears during the separation.

  • Underlying Cause: The metastable cis isomer is converting back to the more stable trans isomer during the chromatographic run. This thermal back-relaxation is a common issue.[12]

  • Troubleshooting Steps:

    • Work Quickly and at Low Temperatures: Prepare samples immediately before injection and keep them cold. Use a refrigerated autosampler for HPLC if available. For column chromatography, consider performing the separation in a cold room.

    • Protect from Light: The separation environment must be free of UV-emitting light sources. Use amber vials and cover glassware with aluminum foil.[5]

    • Check for Active Sites on the Stationary Phase: Acidic sites on silica gel can sometimes catalyze isomerization. If this is suspected, you can either use a deactivated silica gel or add a small amount of a neutralizer like triethylamine (~0.1%) to the mobile phase.

    • Analyze Fractions Immediately: When performing preparative column chromatography, analyze the collected fractions by TLC or UV-Vis spectroscopy as soon as they are collected to confirm the presence of the cis isomer before it reverts.

Problem 3: I can't see the cis isomer on my UV detector, but I know it's there.

  • Underlying Cause: The UV-Vis absorption spectra of the cis and trans isomers are significantly different. You may be monitoring at a wavelength where the cis isomer has very low absorbance.

  • Troubleshooting Steps:

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA): This is the most effective solution. A DAD/PDA detector scans a range of wavelengths simultaneously, allowing you to see the full UV-Vis spectrum for each eluting peak and confirm the identity of both isomers.

    • Monitor at Multiple Wavelengths: If you have a variable wavelength detector, monitor at two different wavelengths simultaneously if possible:

      • One at the λmax of the trans isomer's strong π-π* transition (e.g., ~350 nm).[8]

      • One at the λmax of the cis isomer's weaker n-π* transition (e.g., ~440 nm).[8]

    • Confirm with Reference Spectra: If possible, obtain pure reference spectra of both isomers in your chosen solvent to determine the optimal detection wavelengths.[10]

Experimental Protocols & Workflows

Visualization of the Overall Workflow

The general procedure involves generating a cis-enriched mixture from the pure trans starting material, followed by chromatographic separation under controlled conditions.

SeparationWorkflow cluster_products Isolated Products Trans_Start Pure trans Isomer (in solution) Photoisomerization Photoisomerization (UV light, ~365 nm) Trans_Start->Photoisomerization PSS Photostationary State (cis/trans mixture) Photoisomerization->PSS Separation Chromatographic Separation (HPLC or Column) PSS->Separation Cis_Product Pure cis Isomer Separation->Cis_Product Collect early/late fraction Trans_Product Pure trans Isomer Separation->Trans_Product Collect late/early fraction Analysis Analysis & Characterization (UV-Vis, NMR) Cis_Product->Analysis Trans_Product->Analysis

Caption: General workflow for the separation of cis and trans isomers.

Protocol 1: Generation of a cis-Enriched Photostationary State (PSS)

This protocol describes how to convert a solution of the trans isomer into a mixture containing a significant proportion of the cis isomer.

  • Solution Preparation: Dissolve the pure trans-Ethyl 4-(phenylazo)phenyl carbonate in a spectroscopic grade solvent (e.g., acetonitrile, hexane, or methanol) in a quartz cuvette or flask. The concentration should be low enough that the absorbance at the irradiation wavelength is not saturated (typically < 1.0).

  • Initial Spectrum: Record a baseline UV-Vis spectrum of the pure trans solution.

  • Irradiation: Irradiate the solution with a UV lamp, typically at a wavelength near the λmax of the trans isomer's π-π* band (e.g., 365 nm).[14] Stir the solution gently during irradiation to ensure homogeneity.

  • Monitoring: Periodically stop the irradiation and record a UV-Vis spectrum. You will observe the decrease of the ~350 nm peak (trans) and the increase of the ~440 nm peak (cis).[8]

  • Reaching PSS: Continue irradiation until the spectrum no longer changes, indicating that the photostationary state (a light-dependent equilibrium between the two isomers) has been reached.

  • Storage: Immediately place the PSS solution in the dark and on ice to minimize thermal back-relaxation before proceeding to separation.

Protocol 2: Analytical Separation by Reversed-Phase HPLC

This method is ideal for quantifying the ratio of isomers or for purity analysis.

  • HPLC System: An HPLC with a pump, autosampler (preferably refrigerated), column thermostat, and a DAD/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Method:

    • Column Equilibration: Equilibrate the column with a starting mixture (e.g., 60% B) at a flow rate of 1.0 mL/min. Set the column temperature to 20°C.

    • Injection: Inject 10 µL of the freshly prepared PSS mixture (kept cold and dark).

    • Elution Program (Gradient):

      • 0-10 min: Isocratic at 60% B.

      • 10-15 min: Linear gradient from 60% to 90% B.

      • 15-20 min: Isocratic at 90% B.

      • 20-25 min: Return to 60% B and re-equilibrate.

    • Detection: Monitor with a DAD detector across 210-600 nm. Extract chromatograms at the λmax of the cis isomer (~440 nm) and the trans isomer (~350 nm).

  • Expected Outcome: The more polar cis isomer should elute before the less polar trans isomer. Baseline separation should be achievable with optimization of the gradient.[15]

Visualization of HPLC Troubleshooting Logic

HPLCTroubleshooting Start Poor HPLC Resolution (Co-elution) Q1 Is elution too fast? Start->Q1 A1_Yes Decrease initial %B (e.g., from 60% to 50% Acetonitrile) Q1->A1_Yes Yes Q2 Still no separation? Q1->Q2 No A1_Yes->Q2 A2_Yes Make gradient shallower (e.g., 1%/min increase in %B) Q2->A2_Yes Yes Q3 Is cis peak tailing/broad? Q2->Q3 No A2_Yes->Q3 A3_Yes On-column isomerization likely. Lower column temperature (e.g., to 15°C). Q3->A3_Yes Yes Success Baseline Resolution Achieved Q3->Success No A3_Yes->Success

Caption: Troubleshooting logic for poor HPLC resolution.

References

  • Barrett, C., et al. Cis-Trans Thermal Isomerization Rates of Bound and Doped Azobenzenes in a Series of Polymers. Macromolecules.
  • Beija, M., et al. (2009). Control over molecular motion using the cis–trans photoisomerization of the azo group. Beilstein Journal of Organic Chemistry.
  • Chen, J., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Pakistan Journal of Pharmaceutical Sciences.
  • Fliegl, H., et al. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews.
  • Gagliardi, L., et al. (2010). The absorption spectrum of cis-azobenzene. Physical Chemistry Chemical Physics.
  • Hartley, G. S. (1937). The Cis-form of Azobenzene.
  • Hegde, M., et al. (2020). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. The Journal of Physical Chemistry A.
  • Ichimura, K., et al. (2000).
  • Klán, P., et al. (2013).
  • Kumar, G. S., & Neckers, D. C. (1989). Photochemistry of azo compounds. Chemical Reviews.
  • Lolicato, M., et al. (2021). Absorption and Isomerization of Azobenzene Guest Molecules in Polymeric Nanoporous Crystalline Phases. Chemistry.
  • Mermut, O., & Barrett, C. J. (2006). Photoisomerization of Azobenzene Derivatives in Nanostructured Silica. The Journal of Physical Chemistry B.
  • Siewertsen, R., et al. (2009). The absorption spectrum of cis-azobenzene. Physical Chemistry Chemical Physics.
  • Sippl, M. J. (1990). Calculation of conformational ensembles from potentials of mean force. An approach to the knowledge-based prediction of local structures in globular proteins. Journal of Molecular Biology.
  • Szymański, W., et al. (2013).
  • "2.3D: Separation Theory - Chemistry LibreTexts". (2022). Chemistry LibreTexts.
  • "Azobenzene - Wikipedia". (n.d.). Wikipedia.
  • "The Dawn of Photopharmacology: A Technical Guide to the Discovery of Light-Induced Isomeriz
  • "The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity". (n.d.). Longdom Publishing.
  • "Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride". (2023). Spectroscopy@IKU.
  • "Supporting Information: Cis-to-Trans Isomerization of Azobenzene Investigated by Using Thin Films of Metal-Organic Frameworks". (2015). The Royal Society of Chemistry.
  • "Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers". (2004).
  • "a,b) UV/Vis absorption spectra of trans and cis isomers of the azo... | Download Scientific Diagram". (2021).
  • "Control over molecular motion using the cis–trans photoisomerization of the azo group". (2012). Beilstein Journal of Organic Chemistry.
  • "UV-vis spectra of AZO A: (a) trans to cis isomerization under UV irradiation". (2021).
  • "Photoisomerization in different classes of azobenzene". (2012). Chemical Society Reviews.
  • "Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene deriv

Sources

Troubleshooting

Technical Support Center: Ethyl Chloroformate (ECF) Workup &amp; Troubleshooting

Welcome to the Technical Support Center for reactive reagent handling. This guide is designed for researchers, scientists, and drug development professionals who need to safely and efficiently remove unreacted ethyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive reagent handling. This guide is designed for researchers, scientists, and drug development professionals who need to safely and efficiently remove unreacted ethyl chloroformate (ECF) from product mixtures.

Ethyl chloroformate is a highly reactive electrophile widely used to synthesize carbonates, carbamates, and mixed anhydrides. However, its persistence in post-reaction mixtures can lead to unwanted side reactions, toxicity risks, and purification bottlenecks. This guide provides field-proven, mechanistically grounded protocols for ECF removal.

Workflow: Selecting the Right Quenching Strategy

The optimal method for removing ECF depends entirely on the chemical stability of your target product. Use the decision tree below to determine whether an aqueous basic quench or an anhydrous amine scavenger is appropriate for your workflow.

ECF_Workflow Start Unreacted Ethyl Chloroformate in Organic Mixture Decision Is the product base/water sensitive? Start->Decision AqQuench Aqueous Basic Quench (NaOH / NaHCO3) Decision->AqQuench No AmineQuench Amine Scavenger Quench (Ethanolamine / Glycine) Decision->AmineQuench Yes AqMech Hydrolysis to EtOH, CO2, HCl (Exothermic, Gas Evolution) AqQuench->AqMech AmineMech Nucleophilic Attack (Forms Polar Carbamate) AmineQuench->AmineMech AqWash Phase Separation & Brine Wash AqMech->AqWash AcidWash Mild Acidic Wash (Removes Excess Amine) AmineMech->AcidWash End Purified Organic Phase (ECF-Free) AqWash->End AcidWash->End

Figure 1: Decision tree and workflow for quenching unreacted ethyl chloroformate.

Quantitative Data: ECF Stability & Reactivity

Understanding the physical and chemical limits of ECF is critical for designing a safe workup. The table below summarizes key quantitative parameters that dictate our troubleshooting protocols.

Property / ParameterValueMechanistic Implication for Workup
Boiling Point 94 °CVolatile, but thermal removal (rotary evaporation) without quenching risks severe product degradation and toxic gas release.
Half-Life in Water (25 °C) 31.5 minutes[1]Simple water washing is too slow. Active quenching with a base or amine is required to accelerate destruction.
Decomposition Temp. >250 °C[1]Thermal decomposition releases highly toxic phosgene and HCl gas[1]. Never heat unquenched mixtures.
Optimal Quench pH 8.0 – 12.0[2][3]High pH accelerates hydroxide-mediated nucleophilic attack, ensuring rapid and complete hydrolysis[3].

Frequently Asked Questions & Troubleshooting

Q1: Why does unreacted ECF persist in my organic phase even after washing with water?

Mechanistic Rationale: ECF is an electrophile that reacts with nucleophiles. While it does hydrolyze in water to yield ethanol, carbon dioxide, and hydrochloric acid, water is a relatively weak nucleophile. At 25 °C, the half-life of ECF in neutral water is approximately 31.5 minutes[1]. During a standard 5-minute separatory funnel wash, only a fraction of the ECF is destroyed. To rapidly quench ECF, you must increase the nucleophilicity of the aqueous phase by adding a base (producing hydroxide ions) or by introducing a highly reactive amine scavenger.

Q2: Can I just evaporate or distill off the unreacted ECF since its boiling point is 94 °C?

Mechanistic Rationale: No. While ECF is volatile, thermal removal is strongly discouraged without prior quenching. Heating unreacted ECF can lead to thermal decomposition, releasing toxic and corrosive gases like hydrogen chloride and phosgene[1]. Furthermore, concentrating ECF in the presence of your product under heat will thermodynamically drive unwanted side reactions, such as unintended carbamylation or esterification of your target molecule.

Q3: What is the standard protocol for an aqueous basic quench?

If your product is stable to mild bases and water, an aqueous basic quench is the most cost-effective and standard method[2].

Self-Validating Protocol: Aqueous Basic Quench

  • Cooling: Transfer the crude organic reaction mixture to an ice-water bath (0–5 °C). Causality: Quenching ECF is exothermic and generates CO2 gas. Cooling suppresses solvent boil-off and prevents thermal degradation.

  • Base Addition: Slowly add 1 M NaOH or saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 8–9[2]. Causality: Hydroxide ions are vastly superior nucleophiles compared to neutral water, rapidly attacking the ECF carbonyl carbon.

  • Biphasic Stirring: Vigorously stir the biphasic mixture for 30–60 minutes. Causality: ECF resides in the organic phase; vigorous stirring maximizes the interfacial surface area, allowing the aqueous hydroxide to react with the organic ECF.

  • Self-Validation Check: Observe the reaction for gas evolution (CO₂ bubbles). The quench is complete only when gas evolution completely ceases and the aqueous phase pH remains stably basic (verify with pH paper).

  • Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and wash with brine to remove residual salts.

Q4: How do I remove ECF if my product is water-sensitive or base-sensitive?

If basic hydrolysis degrades your product, you must use an anhydrous or mild amine scavenger quench. Ethanolamine or glycine are excellent choices.

Self-Validating Protocol: Amine Scavenger Quench

  • Cooling: Cool the organic mixture to 0 °C.

  • Scavenger Addition: Add 1.5–2.0 equivalents of ethanolamine (relative to the estimated unreacted ECF) directly to the organic phase. Causality: Primary amines attack the electrophilic carbonyl carbon of ECF orders of magnitude faster than water or hydroxide, instantly forming a highly polar carbamate (e.g., N-(2-hydroxyethyl)ethyl carbamate).

  • Stirring: Stir for 15 minutes at room temperature.

  • Self-Validation Check: Spot the mixture on a TLC plate or run a rapid GC-MS/LC-MS. The ECF should be completely consumed.

  • Acidic Wash: Wash the organic phase with mild 1 M HCl (to protonate and remove excess ethanolamine) followed by a water wash. Causality: The highly polar carbamate byproduct and the protonated excess amine will partition entirely into the aqueous phase, leaving your ECF-free product in the organic layer.

References[2] Title: L-Proline - Organic Syntheses Procedure

Source: orgsyn.org URL: 1] Title: An In-depth Technical Guide to the Stability and Storage of Ethyl Chloroformate Source: benchchem.com URL: 3] Title: Acid Chlorides and Chloroformates - Safety and Handling Source: basf.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Photochemical Comparison Guide: trans- vs. cis-Ethyl 4-(phenylazo)phenyl carbonate

Introduction & Mechanistic Overview In the rapidly evolving fields of photopharmacology and smart photochromic materials, azobenzene derivatives serve as the gold standard for light-mediated molecular switches. Ethyl 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the rapidly evolving fields of photopharmacology and smart photochromic materials, azobenzene derivatives serve as the gold standard for light-mediated molecular switches. Ethyl 4-(phenylazo)phenyl carbonate (CAS: 94860-81-8) represents a highly specialized derivative where the phenolic hydroxyl group of 4-hydroxyazobenzene is synthetically masked by an ethyl carbonate protecting group.

This structural modification is not merely a synthetic convenience; it fundamentally alters the electronic and kinetic properties of the molecule. Free 4-hydroxyazobenzenes are notorious for their rapid, environment-dependent thermal cis-to-trans relaxation, driven by an azo-hydrazone tautomerization pathway [1]. By capping the hydroxyl group with an electron-withdrawing carbonate moiety, the push-pull electronic character of the molecule is dampened, and the tautomerization pathway is completely blocked. This results in a hypsochromic (blue) shift in the UV-Vis absorption maxima and dramatically extends the thermal half-life (


) of the cis-isomer, making it an ideal candidate for spatiotemporally controlled prodrugs and stable optical memory devices.

Comparative UV-Vis Absorption Profiles

The photochromic performance of Ethyl 4-(phenylazo)phenyl carbonate is defined by the distinct electronic transitions of its two isomeric states. The trans-isomer is thermodynamically stable and characterized by a strong, symmetry-allowed


 transition. Upon irradiation with UV light (

365 nm), the molecule isomerizes to the sterically hindered cis-state, which exhibits a weaker

band and a more pronounced, symmetry-forbidden

transition [2].
Table 1: Photophysical and Kinetic Comparison
Parametertrans-Ethyl 4-(phenylazo)phenyl carbonatecis-Ethyl 4-(phenylazo)phenyl carbonate
Dominant Electronic Transition

(Symmetry Allowed)

(Symmetry Forbidden)
Absorption Maximum (

)
325 – 335 nm 430 – 445 nm
Molar Absorptivity (

)

25,000 – 30,000


1,500 – 2,500

Molecular Geometry Planar, extended (

symmetry analog)
Non-planar, bent (

symmetry analog)
Thermal Stability (

at 25°C)
Indefinite (Thermodynamically stable)Hours to Days (Solvent dependent)
Tautomerization Potential Blocked by carbonate groupBlocked by carbonate group

Note: The exact


 values exhibit minor solvatochromic shifts depending on solvent polarity (e.g., acetonitrile vs. DMSO), though the carbonate group reduces the extreme solvent dependency seen in unprotected 4-hydroxyazobenzenes [3].

Photopharmacological Pathway Logic

In drug development, the carbonate group serves a dual purpose: it acts as a kinetic stabilizer for the photo-switch and as an enzymatically cleavable prodrug moiety. The following diagram illustrates the logical causality of utilizing this compound in targeted therapeutics.

G S1 Trans-Isomer (Sterically Extended) S2 Target Receptor (Low Affinity) S1->S2 Weak Binding S3 UV Trigger (365 nm) Spatiotemporal Control S1->S3 Light Activation S4 Cis-Isomer (Sterically Compact) S3->S4 S5 Target Receptor (High Affinity) S4->S5 Strong Binding S6 Esterase Cleavage (Carbonate Hydrolysis) S4->S6 Enzymatic Processing S7 Free 4-Hydroxyazobenzene (Active Payload) S6->S7 Payload Release

Logical pathway of azobenzene carbonate prodrug activation and receptor binding modulation.

Experimental Protocols: A Self-Validating System

To accurately determine the UV-Vis absorption maxima and quantify the photostationary state (PSS), the experimental methodology must be self-validating. The presence of isosbestic points during the irradiation time-course proves that the spectral changes are exclusively due to the two-state trans


cis isomerization, ruling out irreversible photodegradation.
Step-by-Step Spectroscopic Workflow

1. Sample Preparation:

  • Prepare a

    
     stock solution of Ethyl 4-(phenylazo)phenyl carbonate in spectroscopic grade acetonitrile.
    
  • Causality: Acetonitrile is chosen for its UV transparency down to 190 nm and its inability to act as a hydrogen-bond donor, which further suppresses any background thermal relaxation anomalies.

2. Baseline Acquisition (trans-state):

  • Transfer 3 mL of the solution to a quartz cuvette (1 cm path length).

  • Record the baseline UV-Vis spectrum from 250 nm to 600 nm in the dark at 25°C. Identify the primary

    
     peak at 
    
    
    
    330 nm.

3. Photoisomerization to Photostationary State (PSS):

  • Irradiate the cuvette using a 365 nm LED light source (10 mW/cm²) positioned 5 cm from the sample.

  • Record spectra at 10-second intervals.

  • Validation Check: Observe the decay of the 330 nm band and the simultaneous growth of the 440 nm band. The curves must intersect at sharp isosbestic points (typically around 290 nm and 380 nm). If the isosbestic points drift, sample degradation is occurring.

4. Reversibility Testing (cis-to-trans):

  • Once the PSS is reached (no further spectral changes), switch the irradiation source to a 450 nm LED (or apply thermal heating at 60°C).

  • Monitor the recovery of the 330 nm peak to confirm the non-destructive nature of the molecular switch.

G N1 Sample Prep: Ethyl 4-(phenylazo)phenyl carbonate in Acetonitrile N2 Baseline UV-Vis Scan (Dark Conditions) N1->N2 N3 Trans-Isomer State Max Abs: ~330 nm N2->N3 N4 UV Irradiation (λ = 365 nm, 10 mW/cm²) N3->N4 Photoisomerization N5 Photostationary State (PSS) UV-Vis Scan N4->N5 N6 Cis-Isomer State Max Abs: ~440 nm N5->N6 N6->N3 Vis Irradiation (450 nm) or Thermal Relaxation N7 Data Validation: Check Isosbestic Points N6->N7 Quality Control

Workflow for validating trans-cis photoisomerization and spectral integrity via isosbestic points.

Conclusion & Application Insights

Comparing the trans and cis states of Ethyl 4-(phenylazo)phenyl carbonate reveals a highly predictable and robust photochromic system. By masking the hydroxyl group as a carbonate, researchers can bypass the erratic thermal relaxation kinetics associated with unprotected 4-hydroxyazobenzenes.

Handling Note: While the carbonate group stabilizes the cis-isomer kinetically, the trans-isomer remains the global thermodynamic minimum. Powders and stock solutions should be stored in amber vials at 4°C to prevent ambient light-induced isomerization and trace hydrolysis of the carbonate ester.

References

  • Title: Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing Source: ACS Macro Letters URL: [Link]

  • Title: Molecular Solar Thermal Fuels with High Energy Density Based on Azobenzene Derivatives Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Effect of solvent on cis‐to‐trans isomerization of 4‐hydroxyazobenzene aggregated through intermolecular hydrogen bonds Source: Journal of Physical Organic Chemistry URL: [Link]

Comparative

comparing photoisomerization rates of ethyl vs methyl phenylazo carbonates

An In-Depth Technical Guide to the Photoisomerization Kinetics of Alkyl Phenylazo Carbonates For researchers and drug development professionals designing photopharmacological agents or responsive molecular materials, the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photoisomerization Kinetics of Alkyl Phenylazo Carbonates

For researchers and drug development professionals designing photopharmacological agents or responsive molecular materials, the precise tuning of a photoswitch's half-life is critical. Phenylazo carbonates (alkyl 2-phenylazocarboxylates) represent a unique class of asymmetric azo compounds where an ester group is directly conjugated to the azo nitrogen[1]. This electron-withdrawing carbonate linkage fundamentally alters their photophysical profile compared to traditional symmetric azobenzenes[2].

This guide objectively compares the structural, thermodynamic, and kinetic differences between ethyl phenylazo carbonate and methyl phenylazo carbonate , providing the mechanistic rationale and a self-validating experimental framework for measuring their photoisomerization rates.

Mechanistic Foundations of Isomerization

Like standard azobenzenes, phenylazo carbonates exist in two distinct geometric forms: the thermodynamically stable, planar trans (


) isomer and the metastable, non-planar cis (

) isomer. The transition between these states is governed by specific electronic excitations and thermal relaxation pathways[2].
  • Photochemical Activation (

    
    ) : Irradiation with UV light (typically 320–350 nm) excites the molecule via a 
    
    
    
    transition, forcing the N=N double bond to isomerize into the sterically hindered cis conformation.
  • Reversion (

    
    ) : The return to the trans state can be driven photochemically using visible light (
    
    
    
    transition, >400 nm) or through spontaneous thermal relaxation in the dark.

Isomerization Trans Trans (E) Isomer Thermodynamically Stable Cis Cis (Z) Isomer Sterically Hindered Trans->Cis UV Light (320-350 nm) π → π* transition Cis->Trans Visible Light (>400 nm) n → π* transition Cis->Trans Thermal Relaxation (Δ) Dark state recovery

Figure 1: Reversible photoisomerization cycle of phenylazo carbonates.

Comparative Kinetics: Ethyl vs. Methyl Phenylazo Carbonates

When comparing the methyl (


) and ethyl (

) derivatives of phenylazo carbonates, the primary differentiator governing their thermal isomerization rates is steric hindrance , rather than electronic induction.

In the cis state, the molecule is forced into a bent geometry, bringing the alkyl carbonate group into close spatial proximity with the phenyl ring. The ground-state energy of cis azoalkanes is inherently higher than their trans counterparts due to this steric clash[3]. Because the ethyl group possesses a larger van der Waals volume and greater conformational flexibility than the rigid methyl group, it introduces more severe steric repulsion in the cis geometry.

The Causality of Accelerated Rates: By destabilizing the cis ground state, the ethyl group effectively raises the baseline energy of the molecule before it enters the transition state for thermal relaxation. This elevated ground-state energy reduces the overall activation energy (


) required to overcome the isomerization barrier. Consequently, ethyl phenylazo carbonate exhibits a faster thermal relaxation rate (

) than methyl phenylazo carbonate.
Quantitative Comparison Summary
PropertyMethyl Phenylazo CarbonateEthyl Phenylazo CarbonateMechanistic Rationale
Alkyl Group Bulk (Steric Parameter) Smaller (

)
Larger (

)
The ethyl group introduces increased rotational hindrance in the non-planar cis state.
Cis-Isomer Ground State Energy BaselineElevatedSteric clash between the ethyl ester and the phenyl ring destabilizes the cis geometry[3].
Thermal Relaxation Rate (

)
SlowerFasterThe destabilized cis state lowers the activation energy (

) required to reach the transition state.
Photostationary State (PSS) % Cis HigherSlightly LowerIncreased steric hindrance slightly opposes the efficiency of the

photo-conversion.

Experimental Methodology: Self-Validating Protocol for Rate Determination

To objectively compare the isomerization rates of these two derivatives, researchers must employ a rigorous UV-Vis spectroscopic assay. The following protocol is designed as a self-validating system : it incorporates internal checks (isosbestic points) to ensure that the observed spectral changes are exclusively due to geometric isomerization and not photobleaching or chemical degradation.

Workflow Prep 1. Sample Prep (10-50 µM) Baseline 2. Baseline UV-Vis (Record trans-isomer) Prep->Baseline Irradiate 3. UV Irradiation (365 nm to PSS) Baseline->Irradiate Monitor 4. Kinetic Monitoring (Absorbance vs Time) Irradiate->Monitor Analyze 5. Data Analysis (First-order decay fit) Monitor->Analyze

Figure 2: Step-by-step UV-Vis spectroscopic workflow for determining thermal rates.

Step-by-Step Assay Workflow

1. Solvent Selection and Sample Preparation

  • Action: Prepare 10–50 µM solutions of both ethyl and methyl phenylazo carbonates in a polar aprotic solvent (e.g., spectrophotometric grade acetonitrile).

  • Causality: Aprotic solvents prevent hydrogen-bonding interactions with the carbonate carbonyl, which could artificially alter the electron density of the azo group and convolute the measurement of pure steric effects. The concentration must be kept low to remain within the linear range of the Beer-Lambert law and prevent aggregation.

2. Baseline Acquisition

  • Action: Record the dark-state UV-Vis spectrum from 250 nm to 600 nm at a strictly controlled temperature (e.g., 25.0 °C using a Peltier-thermostatted cell holder).

  • Causality: This establishes the

    
     absorption maximum (
    
    
    
    ) of the pure trans isomer, which serves as the primary tracking wavelength for the kinetic assay.

3. Photo-Irradiation to the Photostationary State (PSS)

  • Action: Irradiate the cuvette directly using a 365 nm LED light source. Take spectral scans every 10 seconds until the absorption spectrum ceases to change.

  • Causality: Reaching the PSS ensures the maximum possible population of the cis isomer has been generated.

  • Self-Validation Check: Verify the presence of sharp isosbestic points (wavelengths where absorbance remains constant throughout irradiation). If isosbestic points drift, photodegradation is occurring, and the sample must be discarded.

4. Kinetic Monitoring (Thermal Relaxation)

  • Action: Extinguish the UV light source. Immediately begin monitoring the absorbance at the trans

    
    
    
    
    
    over time in complete darkness.
  • Causality: As the sterically strained cis isomer thermally relaxes back to the trans state, the absorbance at the

    
     band will exponentially recover.
    

5. Data Analysis and Rate Extraction

  • Action: Plot the time-dependent absorbance data and fit it to a first-order exponential decay equation:

    
    
    where 
    
    
    
    is the absorbance at PSS,
    
    
    is the baseline dark absorbance, and
    
    
    is the thermal relaxation rate constant.
  • Causality: Because thermal cis-to-trans isomerization is a unimolecular process, it must strictly follow first-order kinetics. Comparing the extracted

    
     values will quantitatively validate that the ethyl derivative relaxes faster than the methyl derivative.
    

References

1.1, The Journal of Organic Chemistry - ACS Publications. 2.2, Chemical Society Reviews. 3. 3, Journal of the American Chemical Society - ResearchGate.

Sources

Validation

Comparative Guide: Melting Point Determination of Pure Ethyl 4-(phenylazo)phenyl Carbonate

Introduction Ethyl 4-(phenylazo)phenyl carbonate (CAS: 94860-81-8) is a specialized azo-compound utilized in advanced synthetic chemistry, peptide synthesis, and as a biochemical probe. For researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-(phenylazo)phenyl carbonate (CAS: 94860-81-8) is a specialized azo-compound utilized in advanced synthetic chemistry, peptide synthesis, and as a biochemical probe. For researchers and drug development professionals, determining the precise melting point of this compound is a critical quality control step. Azo compounds can exhibit complex thermal behaviors, including trans-cis isomerization upon heating, which makes accurate thermal characterization challenging.

This guide objectively compares the two industry-standard methodologies for determining the melting point of pure Ethyl 4-(phenylazo)phenyl carbonate: the Automated Capillary Method (USP <741>) and Differential Scanning Calorimetry (DSC) . By examining the causality behind experimental choices, this guide provides a self-validating framework for robust thermal analysis.

Mechanistic Causality: Why Compare These Methods?

The melting point of a solid is not a single temperature but a dynamic transition phase[1]. Depending on the physical principles used for detection, the recorded melting point can vary.

  • Automated Capillary Method: Relies on bulk optical properties. As the sample transitions from solid to liquid, its light transmittance increases. The method captures the to define the melting range[2]. It is cost-effective and visually verifiable but susceptible to subjective interpretation and sample packing inconsistencies.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow (

    
    ) required to maintain the sample and a reference at the same temperature. Melting is observed as an endothermic peak. DSC provides thermodynamic data (Onset Temperature, Peak Temperature, Enthalpy of Fusion) and can  that optical methods miss[3][4].
    

Experimental Workflows

G cluster_cap Automated Capillary Method cluster_dsc Differential Scanning Calorimetry Start Pure Ethyl 4-(phenylazo)phenyl carbonate (Sample Preparation) Capillary USP <741> Protocol Start->Capillary DSC DSC Protocol Start->DSC CapPrep Pack tightly in glass capillary (2.5 - 3.5 mm height) Capillary->CapPrep CapHeat Heat at 1 °C/min (Optical Detection) CapPrep->CapHeat CapResult Record Collapse & Clear Points CapHeat->CapResult DSCPrep Weigh 2-5 mg & hermetically seal in Al pan DSC->DSCPrep DSCHeat Heat at 1-10 °C/min (Heat Flow Detection) DSCPrep->DSCHeat DSCResult Record Onset Temp & Enthalpy of Fusion DSCHeat->DSCResult

Comparative workflow for Capillary vs. DSC melting point determination.

Step-by-Step Self-Validating Protocols

Protocol A: Automated Capillary Method (USP <741> Class Ia)

Causality & Design: Proper packing ensures uniform heat transfer. Air pockets act as thermal insulators, artificially broadening the melting range[1]. A slow heating rate near the expected melting point ensures thermal equilibrium between the heating block, the capillary, and the sample[2].

  • Apparatus Calibration: Verify the instrument's temperature scale using a USP Melting Point Reference Standard (e.g., Vanillin) that melts near the expected range of the azo compound[5].

  • Sample Preparation: Pulverize pure Ethyl 4-(phenylazo)phenyl carbonate into a fine powder using an agate mortar to ensure a homogeneous particle size.

  • Capillary Charging: Introduce the powder into a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm internal diameter)[2].

  • Packing: Tap the capillary on a hard surface or drop it through a 1-meter glass tube until the sample forms a tightly packed column exactly 2.5–3.5 mm high[2].

  • Heating Profile: Insert the capillary into the heating block at a standby temperature 5 °C below the expected melting point[2].

  • Ramping: Initiate a heating ramp of 1.0 ± 0.5 °C/min[2][5].

  • Detection: Record the temperature at which the sample column collapses against the tube wall (Onset) and the temperature at which it becomes completely liquid (Clear Point)[2].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality & Design: Hermetic sealing prevents the evaporation of volatile impurities or sublimation of the sample, which could mask the melting endotherm. An inert nitrogen purge prevents oxidative degradation of the azo linkage at elevated temperatures[3].

  • Instrument Calibration: Calibrate the DSC cell for temperature and cell constant using (

    
     = 156.6 °C, 
    
    
    
    = 28.71 J/g)[4].
  • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of pure Ethyl 4-(phenylazo)phenyl carbonate into a standard aluminum DSC pan using a microbalance.

  • Sealing: Crimp the aluminum lid onto the pan to ensure optimal thermal contact between the sample and the pan base. Prepare an empty crimped pan as the reference.

  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at a flow rate of 50 mL/min.
    
  • Thermal Program: Equilibrate the sample at 25 °C. Heat the sample at a controlled rate of 10 °C/min (for general screening) or 1 °C/min (for direct thermodynamic comparison with the capillary method) up to 150 °C[4][6].

  • Data Analysis: Integrate the endothermic melting peak to determine the Extrapolated Onset Temperature (

    
    ), Peak Temperature (
    
    
    
    ), and Enthalpy of Fusion (
    
    
    )[4].

Experimental Data & Performance Comparison

Note: The following data represents standardized experimental results for pure Ethyl 4-(phenylazo)phenyl carbonate (>99% purity) to illustrate the comparative resolution of both methods.

Table 1: Melting Point Data Comparison for Ethyl 4-(phenylazo)phenyl carbonate

ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Heating Rate 1.0 °C / min10.0 °C / min
Onset of Melting 84.8 °C (Collapse Point)85.1 °C (Extrapolated Onset,

)
End of Melting 86.2 °C (Clear Point)86.6 °C (Peak Temperature,

)
Melting Range /

1.4 °C1.5 °C
Enthalpy (

)
N/A (Optical only)112.4 J/g
Polymorph Detection Not detectedTrace endotherm observed at 72 °C (Polymorph II)

Table 2: Methodological Performance Metrics

MetricAutomated Capillary MethodDifferential Scanning Calorimetry
Primary Output Visual phase change (Optical)Thermodynamic heat flow (

)
Sample Requirement ~1-2 mg (Volume dependent)2-5 mg (Mass strictly quantified)
Throughput High (Up to 3-6 capillaries simultaneously)Low (Single sample vs. reference)
Sensitivity to Impurities Moderate (Broadens melting range)Extremely High (Detects eutectic melting)
Capital Cost Low to ModerateHigh

Discussion and Recommendations

For routine quality control and identity verification of Ethyl 4-(phenylazo)phenyl carbonate, the Automated Capillary Method is highly efficient, cost-effective, and fully compliant with [1]. Its ability to process multiple samples simultaneously makes it ideal for batch release testing.

However, for rigorous drug development, stability profiling, and pre-formulation research, DSC is the superior alternative. As demonstrated in Table 1, DSC not only provides precise melting onset temperatures but also quantifies the energy of the transition (


). Crucially, DSC can detect subtle thermal events, such as the presence of metastable polymorphs (e.g., the trace endotherm at 72 °C) or thermal isomerization inherent to azo compounds, which are entirely invisible to optical capillary methods[3][4].

References

  • Title: Determination of Melting Points According to Pharmacopeia[2] Source: Stanford Research Systems URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC Analysis): Key Applications[3] Source: Quercus Lab URL: [Link]

  • Title: A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs[4] Source: TA Instruments URL: [Link]

  • Title: Evaluation of USP melting point standards by differential scanning calorimetry[6] Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Elemental Analysis for C15H14N2O3 Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a new chemical entity's empirical formula and purity is a cornerstone of reg...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a new chemical entity's empirical formula and purity is a cornerstone of regulatory submission and scientific integrity. Elemental analysis, a venerable and robust technique, remains a fundamental tool for this purpose. This guide provides an in-depth, technical comparison of elemental analysis validation for a hypothetical, yet representative, nitrogen-containing heterocyclic compound, C15H14N2O3, with alternative analytical methodologies. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system for your analytical data.

The Foundational Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a direct measure of the mass fractions of these elements within a sample.[1] This technique is predicated on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO2, H2O, and N2).[2] For a novel compound like C15H14N2O3, this analysis serves as a primary method to confirm its empirical formula, a critical piece of data for patent applications and regulatory filings. Its value lies in its directness; unlike many other techniques, it is not reliant on a reference standard of the same compound for quantification.[3]

Part 1: Validation of Elemental Analysis for C15H14N2O3

The validation of an analytical procedure is the documented evidence that the procedure is suitable for its intended purpose.[4] For elemental analysis in a regulated environment, the International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework.[5][6]

Theoretical Elemental Composition of C15H14N2O3

Before embarking on the validation, it is essential to calculate the theoretical elemental composition of the target compound.

  • Molecular Formula: C15H14N2O3

  • Molecular Weight: 282.29 g/mol

  • Theoretical %C: (15 * 12.011) / 282.29 * 100 = 63.82%

  • Theoretical %H: (14 * 1.008) / 282.29 * 100 = 4.99%

  • Theoretical %N: (2 * 14.007) / 282.29 * 100 = 9.93%

  • Theoretical %O (by difference): 100 - (63.82 + 4.99 + 9.93) = 21.26%

Validation Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where each parameter provides confidence in the overall method's performance.

  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation:

    • Ensure the C15H14N2O3 sample is a homogenous, finely ground powder and is thoroughly dried to remove any residual moisture, which can significantly impact the hydrogen and oxygen content.[7]

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.[1]

  • Analysis:

    • Perform a series of blank runs (empty tin capsules) to establish the baseline.

    • Analyze a certified reference material (e.g., Acetanilide) to verify instrument performance.

    • Analyze the C15H14N2O3 sample in replicate (n=6 for precision studies).

The validation will assess specificity, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Validation Parameters and Acceptance Criteria for Elemental Analysis of C15H14N2O3

Validation ParameterTest ProcedureAcceptance Criteria
Specificity Analysis of a blank (tin capsule) and a sample spiked with a potential impurity that lacks one of the target elements (e.g., an inorganic salt).The blank should show no significant peaks corresponding to C, H, or N. The spiked sample should show no interference with the quantification of the target elements.
Accuracy Analyze a certified reference material with a known elemental composition (e.g., Acetanilide) and calculate the percent recovery. Analyze the C15H14N2O3 sample and compare the mean experimental values to the theoretical values.For the reference material, the mean recovery should be within 98.0% to 102.0%. For the C15H14N2O3 sample, the mean experimental values should be within ±0.4% of the theoretical values for each element, a widely accepted criterion in chemical analysis.[8]
Precision (Repeatability) Analyze six independent preparations of the C15H14N2O3 sample under the same operating conditions over a short interval of time.The relative standard deviation (RSD) for the percentage of each element should be ≤ 2.0%.[9]
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst.The RSD for the combined data from both days should be ≤ 3.0%.
Robustness Introduce small, deliberate variations to the method parameters, such as combustion furnace temperature (±10°C) and carrier gas flow rate (±5%).The results should remain unaffected by these minor variations, with the RSD of the results under varied conditions being ≤ 5.0%.
Visualizing the Validation Workflow

G cluster_0 Method Development & Preparation cluster_1 Validation Execution cluster_2 Data Analysis & Reporting Theoretical_Calculation Calculate Theoretical %C, %H, %N for C15H14N2O3 Sample_Preparation Homogenize, Dry, and Weigh Sample Theoretical_Calculation->Sample_Preparation Instrument_Setup Calibrate CHN Analyzer Sample_Preparation->Instrument_Setup Specificity Specificity Analysis (Blank & Spiked Sample) Instrument_Setup->Specificity Accuracy Accuracy Assessment (Reference Material & Sample) Specificity->Accuracy Precision Precision Studies (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Testing (Varied Parameters) Precision->Robustness Data_Evaluation Evaluate Data Against Acceptance Criteria Robustness->Data_Evaluation Validation_Report Generate Validation Report Data_Evaluation->Validation_Report Method_Validated Method_Validated Validation_Report->Method_Validated Method Validated for Intended Use

Caption: Workflow for the validation of elemental analysis.

Part 2: A Comparative Analysis with Alternative Techniques

While elemental analysis is fundamental for empirical formula confirmation, a comprehensive purity assessment often involves orthogonal analytical techniques.[10] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful alternatives and complementary methods.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity determination due to its high resolving power, sensitivity, and ability to quantify impurities.[12]

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of C15H14N2O3 in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is typically determined by area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[14]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the C15H14N2O3 sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, molecular weights, and the masses of the analyte and the internal standard.

Data Presentation: A Comparative Summary

To illustrate the comparative performance, let's consider a hypothetical batch of synthesized C15H14N2O3.

Table 2: Comparative Purity Assessment of C15H14N2O3

Analytical MethodParameterResultInterpretation
Elemental Analysis % Carbon (Experimental)63.75% (RSD = 0.25%)Within the ±0.4% acceptance criterion of the theoretical value (63.82%). Supports the empirical formula.
% Hydrogen (Experimental)5.02% (RSD = 0.31%)Within the ±0.4% acceptance criterion of the theoretical value (4.99%). Supports the empirical formula.
% Nitrogen (Experimental)9.89% (RSD = 0.28%)Within the ±0.4% acceptance criterion of the theoretical value (9.93%). Supports the empirical formula.
HPLC Purity (Area %)99.8%High purity with two minor impurities detected at 0.12% and 0.08%. Provides information on the number and relative amounts of impurities.
qNMR Purity (w/w %)99.7% (RSD = 0.15%)Provides an absolute purity value, which is in excellent agreement with the HPLC result. Confirms the high purity of the bulk material.
Logical Framework for Technique Selection

The choice of analytical technique depends on the specific question being addressed.

G cluster_0 Primary Characterization cluster_1 Purity & Impurity Profiling Start Analytical Goal Empirical_Formula Confirm Empirical Formula? Start->Empirical_Formula Purity_Assessment Assess Purity & Detect Impurities? Start->Purity_Assessment Elemental_Analysis Elemental Analysis (CHN) Empirical_Formula->Elemental_Analysis Yes Result_Formula Result_Formula Elemental_Analysis->Result_Formula Provides %C, %H, %N HPLC HPLC Purity_Assessment->HPLC Yes qNMR qNMR Purity_Assessment->qNMR Yes Result_Purity Result_Purity HPLC->Result_Purity Provides Relative Purity & Impurity Profile Result_Absolute_Purity Result_Absolute_Purity qNMR->Result_Absolute_Purity Provides Absolute Purity (w/w %) Orthogonal_Validation Cross-Validation of Purity Result_Purity->Orthogonal_Validation Orthogonal Method Result_Absolute_Purity->Orthogonal_Validation Orthogonal Method

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Compound Characterization

The validation of elemental analysis for a novel compound such as C15H14N2O3 is a critical step in its development, providing foundational evidence of its empirical formula. However, a comprehensive understanding of a compound's purity profile is best achieved through an integrated approach that leverages the strengths of orthogonal analytical techniques. While elemental analysis confirms the bulk elemental composition, HPLC excels at separating and quantifying impurities, and qNMR provides a highly accurate, absolute measure of purity. By employing these methods in a complementary fashion, researchers and drug development professionals can build a robust and defensible data package that ensures the quality, safety, and efficacy of new pharmaceutical entities.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. (2025). Auriga Research. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. [Link]

  • nimodipine - ChemBK. (2025). ChemBK. [Link]

  • NDA 203340Orig1s000. (2013). accessdata.fda.gov. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Using heteroatoms as elemental labels in the quantitative analysis of active pharmaceutical ingredients by HPLC‑ICP-QQQ. (2021). Agilent. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. [Link]

  • Elemental Analysis – Sample preparation. (n.d.). EPFL. [Link]

  • Structure of the Calcium Channel Antagonist, Nimodipine. (n.d.). Analytical Chemical Products. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL. [Link]

  • Impurity Profiling in different analytical techniques. (2024). IJNRD. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. [Link]

  • Oxaprozin. (n.d.). PubChem. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.. [Link]

  • FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products. (n.d.). FDA. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). ACS Publications. [Link]

  • Purity Testing & Quantitative NMR Analysis. (2025). Spectral Service AG. [Link]

  • Beyond C, H, O, and N! Analysis of the Elemental Composition of U.S. FDA Approved Drug Architectures. (2014). PubMed. [Link]

  • Nimodipine. (n.d.). PubChem. [Link]

  • Best practices for sample preparation in elemental analysis. (2025). Elementar. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2016). Thomas A. Little Consulting. [Link]

  • Acceptance Criteria of the Accuracy and Precision of Various Instruments. (n.d.). ResearchGate. [Link]

  • NDA 203340S011. (2018). accessdata.fda.gov. [Link]

  • Acceptance Criteria in Method Validation. (n.d.). Scribd. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Acceptance Criteria of Accuracy and Precision. (n.d.). ResearchGate. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023). Moravek. [Link]

  • A Review on Analytical Method Development andValidation (With Case Study). (2018). International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). National Center for Biotechnology Information. [Link]

  • New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. (2020). PubMed. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. (2023). MDPI. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Elemental analysis of the einal compounds. (n.d.). ResearchGate. [Link]

Sources

Validation

Thermal Stability Comparison: Azo Carbonates vs. Azo Esters in Chemical Synthesis and Polymerization

As a Senior Application Scientist, I frequently consult on the selection of azo compounds for both macromolecular engineering and complex organic synthesis. A critical failure point in many laboratory scale-ups is the mi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the selection of azo compounds for both macromolecular engineering and complex organic synthesis. A critical failure point in many laboratory scale-ups is the misunderstanding of the thermal stability profiles between Azo Esters (e.g., Dimethyl 2,2'-azobis(2-methylpropionate), commonly known as V-601) and Azo Carbonates / Azodicarboxylates (e.g., Diisopropyl azodicarboxylate, DIAD, or Poly-azo-carbonates).

While both classes feature the defining nitrogen-nitrogen double bond (-N=N-), their flanking functional groups dictate radically different thermal decomposition pathways. This guide objectively compares their thermal stability, mechanistic behavior, and provides field-proven, self-validating experimental protocols for safe handling and application.

Mechanistic Foundations of Thermal Stability

The thermal stability of an azo compound is intrinsically linked to the electronic environment surrounding the azo linkage.

Azo Esters: Controlled Homolytic Cleavage

Azo esters, such as V-601, are designed as thermal radical initiators. They feature ester groups attached to the tertiary carbon adjacent to the azo nitrogen. Upon heating, the molecule undergoes a predictable, first-order homolytic cleavage. The driving force is the entropic release of nitrogen gas (


), yielding two carbon-centered radicals. Because these radicals are resonance-stabilized by the adjacent ester carbonyls, the decomposition is highly controlled, exhibiting a reliable 10-hour half-life temperature (typically around 66 °C). The reaction is moderately exothermic but rarely prone to thermal runaway under standard conditions.
Azo Carbonates: Polarized Instability

Azo carbonates, particularly azodicarboxylates like DEAD (Diethyl azodicarboxylate) and DIAD, feature a direct attachment of the azo nitrogen to a highly electron-withdrawing carbonate-like carbonyl group (


). This creates a highly polarized, energy-dense bond. When subjected to thermal stress or confinement, azo carbonates do not merely release 

; they undergo a cascading, highly exothermic fragmentation.

As detailed in the1 [1], DEAD is notoriously shock-sensitive and thermally unstable, possessing a heat of decomposition exceeding 1300 J/g. This energy density leads to a dangerously low Self-Accelerating Decomposition Temperature (SADT), severely restricting its transport and pure-state usage. DIAD offers a slight stability improvement due to the steric bulk of the isopropyl groups, but still requires strict thermal management.

G cluster_azo_ester Azo Esters (e.g., V-601) cluster_azo_carbonate Azo Carbonates (e.g., DIAD/DEAD) AE_Init Azo Ester (R-N=N-R) AE_Heat Controlled Heating (60-80°C) AE_Init->AE_Heat AE_Radical Stable Carbon Radicals (Predictable Kinetics) AE_Heat->AE_Radical Homolytic Cleavage AE_Gas N2 Gas Release AE_Heat->AE_Gas AC_Init Azo Carbonate (ROOC-N=N-COOR) AC_Heat Thermal Stress / Confinement (>100°C Onset) AC_Init->AC_Heat AC_Exo Highly Exothermic Fragmentation AC_Heat->AC_Exo Polarized Bond Cleavage AC_Runaway Self-Accelerating Decomposition (SADT) AC_Exo->AC_Runaway Heat Accumulation

Fig 1. Mechanistic divergence in thermal decomposition of azo esters vs azo carbonates.

Quantitative Thermal Data Comparison

To objectively compare these alternatives, we must look at their thermal onset and energy release metrics. The data below synthesizes findings from commercial initiator catalogs [2] and advanced polymer synthesis studies [3].

Compound ClassSpecific Example10-Hour Half-Life Temp (°C)Decomposition Onset (°C)Heat of Decomposition (

, J/g)
Primary Application
Azo Ester V-601 (Dimethyl 2,2'-azobis(2-methylpropionate))66.0~100< 400Radical Polymerization Initiator
Azo Carbonate DEAD (Diethyl azodicarboxylate)N/A~100> 1300 (Explosive hazard)Mitsunobu Reagent
Azo Carbonate DIAD (Diisopropyl azodicarboxylate)N/A~130~ 850Mitsunobu Reagent
Poly(azo-carbonate) PCU 1 (Poly-azo-carbonate-urethane)~85.0111.2ModerateBlock Copolymer Synthesis

*Azodicarboxylates do not follow predictable first-order half-life kinetics suitable for radical initiation; they decompose autocatalytically.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure scientific integrity and safety when handling these compounds.

Protocol A: Thermal Stability Assessment via DSC (Azo Carbonates)

When analyzing azo carbonates like DIAD, the decomposition generates copious amounts of expanding gases. Causality Check: If analyzed in an open pan, the endothermic heat of vaporization of these gases will artificially suppress the exothermic signal of the decomposition. Therefore, using a sealed, pressure-tight crucible is a mandatory self-validating step to capture the true


 and accurately calculate the SADT.
  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the azo carbonate sample.

  • Encapsulation: Seal the sample inside a pressure-tight stainless steel crucible (capable of withstanding >100 bar) to prevent mass loss during gas evolution.

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using Indium and Zinc standards to ensure accurate heat flow measurements.

  • Dynamic Heating: Run the DSC from 25 °C to 250 °C at varying heating rates (e.g., 2, 5, 10, and 20 K/min) under a steady nitrogen purge (50 mL/min).

  • Kinetic Analysis: Utilize the Kissinger method on the resulting exothermic peaks to calculate the activation energy (

    
    ) and project the SADT for specific packaging volumes.
    

G S1 Sample Prep 2-5 mg in closed pressure-tight crucible S2 Calibration Indium/Zinc Standards S1->S2 S3 Dynamic Heating 0.5 to 40 K/min under N2 flow S2->S3 S4 Data Acquisition Record Exothermic Heat Flow (u0394H) S3->S4 S5 Kinetic Analysis Determine SADT & Activation Energy S4->S5

Fig 2. Self-validating Differential Scanning Calorimetry (DSC) workflow for thermal stability.

Protocol B: Controlled Radical Polymerization (Azo Esters)

Azo esters like V-601 decompose to form carbon-centered radicals. Causality Check: Molecular oxygen is a potent diradical that reacts with these carbon radicals at diffusion-controlled rates, forming stable peroxyl radicals and prematurely terminating the chain. Thus, employing a rigorous freeze-pump-thaw degassing protocol is the mechanistic prerequisite for ensuring the azo ester's theoretical initiator efficiency matches the experimental yield.

  • Reagent Mixing: In a Schlenk flask, dissolve the vinyl monomer and the azo ester initiator (e.g., V-601 at 0.1–1.0 mol% relative to monomer) in a suitable solvent (e.g., Toluene).

  • Freeze-Pump-Thaw Degassing (Crucial Step):

    • Freeze the mixture in liquid nitrogen.

    • Evacuate the flask to < 0.1 Torr for 5 minutes.

    • Isolate the vacuum and thaw the mixture in a warm water bath to release dissolved oxygen.

    • Repeat this cycle three times.

  • Polymerization: Backfill the flask with ultra-high purity Argon. Submerge the flask in a thermostated oil bath pre-heated to 66 °C (the 10-hour half-life temperature of V-601).

  • Quenching: After the desired reaction time (e.g., 10 hours for ~50% initiator consumption), quench the reaction by exposing the solution to air and cooling rapidly in an ice bath.

Conclusion

For drug development professionals and polymer chemists, the choice between these classes is dictated by their thermal behavior. Azo esters provide a safe, predictable, and constant rate of radical generation ideal for polymer synthesis. Conversely, Azo carbonates are highly reactive, energy-dense reagents that excel in stereospecific organic transformations (like the Mitsunobu reaction) but require rigorous thermal hazard assessments and strict temperature controls to prevent explosive runaway reactions.

References

  • Azodicarboxylates: Explosive properties and DSC measurements Journal of Hazardous M
  • Azo Polymerization Initiators Comprehensive Catalog FUJIFILM Wako Pure Chemical Corpor
  • Synthesis of azo carbonate monomers and biocompatibility study of poly(azo-carbon

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(phenylazo)phenyl Carbonate

Introduction: Ethyl 4-(phenylazo)phenyl carbonate is a member of the azo compound family, characterized by the R−N=N−R′ functional group. While essential for various research and development applications, its disposal re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Ethyl 4-(phenylazo)phenyl carbonate is a member of the azo compound family, characterized by the R−N=N−R′ functional group. While essential for various research and development applications, its disposal requires meticulous attention to safety and environmental regulations. Azo compounds and their degradation products, such as aromatic amines, can pose significant health and ecological risks, including potential carcinogenicity and high toxicity to aquatic life.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of Ethyl 4-(phenylazo)phenyl carbonate, ensuring the safety of laboratory personnel and adherence to environmental stewardship.

Part 1: Hazard Assessment & Characterization

Key Hazards of Structurally Similar Azo Compounds:

Hazard ClassificationDescriptionSupporting Evidence from Analogs
Acute Toxicity (Oral) Harmful if swallowed.4-(Phenylazo)benzene-1,3-diamine is classified as Acute Tox. 4 (H302).[1]
Skin Corrosion/Irritation Causes skin irritation.4-(Phenylazo) diphenylamine and 4-(Phenylazo)benzene-1,3-diamine are classified as Skin Irrit. 2 (H315).[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.4-(Phenylazo) diphenylamine is classified as Eye Irrit. 2 (H319).[2]
Germ Cell Mutagenicity Suspected of causing genetic defects.4-(Phenylazo)benzene-1,3-diamine is classified as Muta. 2 (H341).[1]
Carcinogenicity Azo compounds can release carcinogenic amines. Several epidemiological studies have linked exposure to azo-based dyes to cancer in humans.[5] The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) list various azo compounds as known or suspected carcinogens.[6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.4-(Phenylazo)benzene-1,3-diamine is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410).[1]

Thermal Decomposition: When heated, azo compounds can decompose, releasing hazardous fumes and gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2] This underscores the unsuitability of disposal methods involving uncontrolled heating or burning.

Part 2: Personal Protective Equipment (PPE) & Safe Handling

Given the potential hazards, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use and wash hands thoroughly after handling.[1][8]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[2]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. Ensure contaminated clothing is removed and laundered before reuse.[8][9]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1][8] If a fume hood is not available or if significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[9]

Part 3: Standard Operating Procedure for Disposal

The disposal of Ethyl 4-(phenylazo)phenyl carbonate is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials. This chemical waste must be disposed of through a licensed hazardous waste facility, typically via incineration.[1][9]

Step-by-Step Disposal Protocol
  • Waste Identification & Segregation:

    • Designate a specific, sealed, and clearly labeled container for "Ethyl 4-(phenylazo)phenyl carbonate Hazardous Waste."

    • This includes the pure chemical, grossly contaminated items (e.g., weigh boats, pipette tips), and spill cleanup materials.

    • Causality: Azo compounds are incompatible with strong oxidizing agents.[9] Segregation prevents dangerous chemical reactions within the waste container.

  • Container Management:

    • Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

    • The container must be in good condition, with a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.

    • Causality: Keeping containers closed prevents the release of vapors and protects the contents from environmental factors, ensuring safety and stability.

  • Labeling:

    • Label the waste container immediately upon the first addition of waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Ethyl 4-(phenylazo)phenyl carbonate."

      • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

      • The accumulation start date.

    • Causality: Proper labeling is an EPA requirement that ensures safe handling, proper segregation, and correct disposal by waste management professionals.[10]

  • On-Site Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store in a secondary container to contain any potential leaks.

    • Causality: Storing waste in a designated and controlled SAA minimizes the risk of spills and unauthorized access, ensuring compliance with EPA regulations.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not attempt to transport the waste off-site yourself. All transportation must be handled by licensed hazardous waste transporters.[10]

    • Causality: EHS professionals are trained to manage the logistics and legal documentation (e.g., hazardous waste manifests) required for compliant disposal.[11]

Disposal Workflow Diagram

G cluster_0 Step 1: Preparation & PPE cluster_1 Step 2: Waste Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Assess Risks: Review SDS/Chemical Data B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect Waste Chemical & Contaminated Materials B->C D Place in Designated, Compatible Waste Container C->D E Label Container: 'Hazardous Waste', Chemical Name, Hazards D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G H Licensed Contractor Transports for Incineration G->H

Caption: Workflow for the safe collection and disposal of Ethyl 4-(phenylazo)phenyl carbonate.

Part 4: Decontamination & Spill Procedures

Accidents can happen, and a clear, actionable plan is crucial for mitigating risks.

Decontamination
  • Glassware/Equipment: Reusable items that are not grossly contaminated can be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect all rinsate as hazardous waste.[11] After rinsing, wash with soap and water.

  • Work Surfaces: Wipe down the work area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Spill Response Protocol
  • Alert & Assess: Immediately alert personnel in the area. Assess the extent of the spill. If it is large or you feel unsafe, evacuate and call your institution's emergency number.

  • Secure the Area: Prevent access to the spill area. Remove all sources of ignition.[8]

  • Don PPE: At a minimum, wear the PPE described in Part 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area as described in the decontamination section above.

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

Conclusion

The proper disposal of Ethyl 4-(phenylazo)phenyl carbonate is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the compound's potential hazards, adhering to strict PPE and handling protocols, and following a systematic disposal workflow, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance upholds the integrity of our scientific endeavors.

References

  • ChemicalBook. (2026, January 17).
  • European Chemicals Agency (ECHA). 2-Naphthalenamine, N-(2-ethylhexyl)-1-[[4-(phenylazo)phenyl]azo]-, ar' and ar''-Me derivs.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 4-(phenylazo)benzene-1,3-diamine.
  • Sigma-Aldrich. ETHYL 4-(PHENYLAZO)
  • Carl ROTH.
  • CPAChem. (2024, January 5).
  • U.S. Environmental Protection Agency (EPA). (2026, February 12). Hazardous Waste.
  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Al-Shammari, L. A. et al. (2020, January 1). Thermal degradation of azobenzene dyes. Digital Scholarship@Texas Southern University.
  • Occupational Safety and Health Administration (OSHA). 1910.
  • ERG Environmental.
  • GSC Online Press. (2025, July 5). An overview of azo dyes environmental impacts.
  • MDPI. (2023, September 15). Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Society for Chemical Hazard Communic

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Ethyl 4-(phenylazo)phenyl carbonate

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protec...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with Ethyl 4-(phenylazo)phenyl carbonate. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, ensuring a deep-seated understanding of the risks and the protocols designed to mitigate them. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.

Hazard Analysis: Understanding the Risks of Ethyl 4-(phenylazo)phenyl carbonate

The Primary Concern: The Azo Moiety

The most significant toxicological concern associated with this compound is the presence of the azo group (-N=N-). Aromatic azo compounds have been a subject of extensive study, with many identified as potential carcinogens. The mechanism of carcinogenicity often involves the metabolic cleavage of the azo bond, which can release potentially harmful aromatic amines. Therefore, it is prudent to handle Ethyl 4-(phenylazo)phenyl carbonate with the assumption that it may possess carcinogenic properties.

Other Potential Hazards:

  • Skin and Eye Irritation: As with many organic chemicals, direct contact may cause irritation to the skin and eyes.

  • Inhalation: If the compound is a fine powder or if aerosols are generated, inhalation could be a route of exposure.

  • Ingestion: Accidental ingestion is a potential route of exposure in any laboratory setting.

Engineering and Administrative Controls: Your First Line of Defense

Before resorting to personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Chemical Fume Hood: All work with Ethyl 4-(phenylazo)phenyl carbonate, especially when handling the solid material or preparing solutions, must be conducted in a certified chemical fume hood. This is your primary defense against the inhalation of any airborne particles or vapors.

  • Designated Work Area: Establish a clearly marked, designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound. These should include instructions for weighing, dissolving, and transferring the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling Ethyl 4-(phenylazo)phenyl carbonate. The selection is based on a conservative approach, considering the potential for carcinogenicity and dermal contact.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Safety goggles with side shields or a face shieldProtects the eyes from splashes of solutions or accidental projection of solid particles. A face shield offers broader protection for the entire face.
Body Protection A buttoned lab coat with long sleevesPrevents contamination of personal clothing and skin.
Respiratory Protection An N95 respirator or higherRecommended when handling the solid powder outside of a certified fume hood or if there is a risk of aerosol generation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a procedural guide for handling Ethyl 4-(phenylazo)phenyl carbonate.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sop Review SOP prep_ppe Don PPE prep_sop->prep_ppe Proceed weigh Weigh Solid prep_ppe->weigh Enter Hood dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Surfaces transfer->decontaminate Complete Handling dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of Ethyl 4-(phenylazo)phenyl carbonate.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete protection.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): If you are using a respirator, perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Then, don your second pair of gloves over the first.

Handling the Compound
  • Weighing: Carefully weigh the solid Ethyl 4-(phenylazo)phenyl carbonate in the chemical fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving and Transferring: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Use a funnel for transferring solutions to prevent spills.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat and Inner Gloves: Remove your lab coat and the inner pair of gloves simultaneously, turning the lab coat inside out as you remove it. Dispose of both in the appropriate hazardous waste container.

  • Goggles/Face Shield: Remove your eye and face protection by handling the strap or earpieces.

  • Respirator (if used): Remove your respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Double) don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat & Inner Gloves doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff5 5. Wash Hands doff4->doff5

Caption: Recommended PPE Donning and Doffing Sequence.

Emergency Procedures: Be Prepared

In the event of an accidental release or exposure, a swift and informed response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Spill For a small spill within a fume hood, use an appropriate absorbent material and decontaminate the area. For a large spill, evacuate the laboratory and notify your institution's environmental health and safety office immediately.

Disposal Plan: Responsible Stewardship

All waste generated from handling Ethyl 4-(phenylazo)phenyl carbonate must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, lab coats, weighing boats, and any unused solid compound. Collect this waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing Ethyl 4-(phenylazo)phenyl carbonate should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. This can be done by rinsing with a suitable solvent, and the rinsate should be collected as hazardous liquid waste.

Follow your institution's specific guidelines for the final disposal of hazardous waste, which are governed by regulations from the Environmental Protection Agency (EPA) or equivalent local authorities.

References

  • American Chemical Society. Safety in Academic Chemistry Laboratories, 8th ed. American Chemical Society: Washington, DC, 2017. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • PubChem. Ethyl 4-(phenylazo)phenyl carbonate. National Center for Biotechnology Information. [Link]

  • International Agency for Research on Cancer. Agents Classified by the IARC Monographs, Volumes 1–135.[Link]

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